3,5-Ditert-butylbenzamide
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.355 |
IUPAC-Name |
3,5-ditert-butylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H2,16,17) |
InChI-Schlüssel |
JZCYRRSHMIVNDB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N)C(C)(C)C |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3,5-ditert-butylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-ditert-butylbenzamide. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally analogous compounds to offer a reliable predictive model for the characterization of this molecule. This guide is intended to assist researchers in identifying and confirming the structure of 3,5-ditert-butylbenzamide in a laboratory setting.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure.[1] For a molecule such as 3,5-ditert-butylbenzamide, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are indispensable for confirming its identity and purity. The predictable electronic environments of the protons and carbons in this compound give rise to a characteristic spectral fingerprint.
This guide will first deconstruct the predicted ¹H NMR spectrum, explaining the rationale behind the chemical shifts, multiplicities, and integration values for each proton. Subsequently, a similar in-depth analysis of the ¹³C NMR spectrum will be presented. A standard experimental protocol for acquiring high-quality NMR data for this type of analyte is also detailed, followed by a comprehensive summary of the predicted spectral data.
Predicted ¹H NMR Spectral Analysis of 3,5-ditert-butylbenzamide
The predicted ¹H NMR spectrum of 3,5-ditert-butylbenzamide is characterized by its simplicity, a direct result of the molecule's symmetry. The analysis is based on established chemical shift values for benzamides and di-substituted benzene rings.[1][2][3]
Amide Protons (-CONH₂)
The two protons of the primary amide group are expected to appear as two broad singlets in the region of δ 7.4-8.1 ppm . The broadness of these signals is due to the quadrupole moment of the nitrogen atom and potential for restricted rotation around the C-N bond. In a solvent like DMSO-d₆, these peaks are often more distinct than in CDCl₃.[2]
Aromatic Protons (Ar-H)
Due to the symmetrical substitution pattern, the aromatic region will display two distinct signals:
-
H-2 and H-6 Protons: These two equivalent protons are situated ortho to the amide group. They are expected to resonate as a doublet in the range of δ 7.9-8.0 ppm . Their downfield shift is attributed to the deshielding effect of the electron-withdrawing amide substituent.
-
H-4 Proton: This single proton is located para to the amide group and is flanked by the two tert-butyl groups. It is predicted to appear as a triplet with a small coupling constant in the region of δ 7.5-7.6 ppm .
Aliphatic Protons (-C(CH₃)₃)
The two tert-butyl groups are chemically equivalent. Each group contains nine equivalent protons, resulting in a single, sharp singlet in the upfield region of the spectrum. This signal, integrating to 18 protons, is expected around δ 1.3 ppm . The chemical shift is consistent with tert-butyl groups attached to an aromatic ring.[4][5]
Predicted ¹³C NMR Spectral Analysis of 3,5-ditert-butylbenzamide
The proton-decoupled ¹³C NMR spectrum of 3,5-ditert-butylbenzamide is also predicted to be relatively simple, with six distinct signals corresponding to the unique carbon environments in the molecule. The prediction is based on typical chemical shifts for benzamides and substituted aromatic compounds.[1][3][6]
Carbonyl Carbon (-C=O)
The carbonyl carbon of the amide group is the most downfield signal in the spectrum, typically appearing in the range of δ 168-172 ppm .[3][6]
Aromatic Carbons (Ar-C)
-
C-1 (ipso-Carbon): The carbon atom attached to the amide group is expected to have a chemical shift in the range of δ 133-136 ppm .
-
C-3 and C-5: These two equivalent carbons, bonded to the tert-butyl groups, are quaternary and will therefore show weaker signals. Their predicted chemical shift is around δ 150-153 ppm .
-
C-2 and C-6: These methine carbons are predicted to resonate in the region of δ 126-128 ppm .
-
C-4: The chemical shift of this carbon is anticipated to be in the range of δ 120-123 ppm .
Aliphatic Carbons (-C(CH₃)₃)
-
Quaternary Carbons: The two equivalent quaternary carbons of the tert-butyl groups are expected to appear around δ 35 ppm .
-
Methyl Carbons: The six equivalent methyl carbons of the two tert-butyl groups will give rise to a strong signal around δ 31 ppm .
Summary of Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for 3,5-ditert-butylbenzamide are summarized in the table below. The data is predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Amide | 7.4 - 8.1 | Broad Singlet | 2H | -CONH₂ |
| Aromatic | 7.9 - 8.0 | Doublet | 2H | H-2, H-6 |
| Aromatic | 7.5 - 7.6 | Triplet | 1H | H-4 |
| Aliphatic | 1.3 | Singlet | 18H | -C(CH₃)₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl | 168 - 172 | -C=O |
| Aromatic | 150 - 153 | C-3, C-5 |
| Aromatic | 133 - 136 | C-1 |
| Aromatic | 126 - 128 | C-2, C-6 |
| Aromatic | 120 - 123 | C-4 |
| Aliphatic | 35 | -C (CH₃)₃ |
| Aliphatic | 31 | -C(CH₃ )₃ |
Standard Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 3,5-ditert-butylbenzamide, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 3,5-ditert-butylbenzamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
-
Instrument Setup:
-
Use a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 256 or more scans).
-
Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).
-
Process the data with appropriate phasing and baseline correction.
-
Molecular Structure and Atom Numbering
The structure of 3,5-ditert-butylbenzamide with the atom numbering used for NMR assignments is shown below.
Sources
An In-depth Technical Guide to the Electronic Properties and UV-Vis Spectrum of 3,5-ditert-butylbenzamide
For researchers and professionals in the field of drug development and materials science, a profound understanding of a molecule's electronic structure is paramount. This guide provides a detailed exploration of the anticipated electronic properties and the corresponding UV-Vis spectroscopic signature of 3,5-ditert-butylbenzamide. While specific experimental data for this compound is not extensively documented in publicly available literature, this whitepaper leverages established principles of physical organic chemistry and computational methodologies to construct a predictive and practical overview.
Molecular Structure and Its Electronic Implications
3,5-ditert-butylbenzamide is an aromatic compound characterized by a central benzene ring substituted with a carboxamide group (-CONH2) and two bulky tert-butyl groups at the meta positions. This unique arrangement of functional groups dictates its electronic behavior and, consequently, its interaction with electromagnetic radiation.
The benzamide moiety is a powerful chromophore, a part of a molecule responsible for its color by absorbing light in the visible and ultraviolet regions. The electronic properties of the benzene ring are significantly influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating character of the amide nitrogen's lone pair, which participates in resonance with the aromatic system. The two tert-butyl groups, being weakly electron-donating through induction, also contribute to the overall electronic landscape of the molecule.
Theoretical Electronic Properties: A Computational Approach
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a robust tool for predicting the electronic properties of molecules like 3,5-ditert-butylbenzamide.[1][2] A standard computational workflow can provide valuable insights into its molecular orbitals and electronic transitions.
Predicted Molecular Orbital Characteristics
The electronic properties are primarily governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and its UV-Vis absorption profile.
For 3,5-ditert-butylbenzamide, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amide nitrogen, while the LUMO will likely be centered on the electron-deficient carbonyl group and the aromatic ring. The tert-butyl groups, through their inductive effect, will slightly raise the energy of the HOMO, potentially leading to a modest reduction in the HOMO-LUMO gap compared to unsubstituted benzamide.
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively high | Contribution from the electron-rich aromatic ring and amide nitrogen, slightly destabilized by the inductive effect of tert-butyl groups. |
| LUMO Energy | Relatively low | Localization on the electron-withdrawing carbonyl group and the benzene ring. |
| HOMO-LUMO Gap | Moderate | Expected to be in a range typical for aromatic amides, allowing for absorption in the UV region. |
Computational Workflow for Electronic Property Prediction
A reliable method for predicting these properties involves a series of computational steps.
Caption: A typical workflow for computational prediction of electronic properties.
The UV-Vis Spectrum: A Window into Electronic Transitions
The UV-Vis spectrum of 3,5-ditert-butylbenzamide is expected to be dominated by electronic transitions within the benzamide chromophore. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic amides, two primary types of transitions are anticipated: π → π* and n → π*.[3]
-
π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system and the carbonyl group.
-
n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to an antibonding π* orbital.
Based on the structure, the primary absorption band (λmax) for 3,5-ditert-butylbenzamide is predicted to occur in the ultraviolet region. The presence of the electron-donating tert-butyl groups is likely to cause a slight bathochromic (red) shift to a longer wavelength compared to unsubstituted benzamide.
| Transition | Expected Wavelength Range | Expected Intensity (Molar Absorptivity, ε) |
| π → π | ~200-250 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |
| n → π | ~250-290 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |
Experimental Determination of the UV-Vis Spectrum
To validate the predicted spectral properties, a straightforward experimental protocol can be followed.
Step-by-Step Experimental Protocol
-
Preparation of a Stock Solution: Accurately weigh a small amount of 3,5-ditert-butylbenzamide and dissolve it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a volumetric flask to create a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the concentration (c) and path length (b, typically 1 cm) are known.
Caption: Experimental workflow for obtaining a UV-Vis spectrum.
Proposed Synthesis of 3,5-ditert-butylbenzamide
For researchers who wish to study this molecule experimentally, a plausible synthetic route would involve the conversion of 3,5-ditert-butylbenzoic acid to the corresponding benzamide.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated electronic properties and UV-Vis spectrum of 3,5-ditert-butylbenzamide. By integrating theoretical predictions based on established chemical principles with standardized computational and experimental protocols, researchers and drug development professionals are equipped with a foundational understanding of this molecule's behavior. The insights into its electronic structure, HOMO-LUMO gap, and expected spectroscopic signature are crucial for predicting its reactivity, stability, and potential as a pharmacological agent or advanced material. The proposed methodologies offer a clear path for further investigation and empirical validation.
References
- Benchchem. Theoretical Studies on the Electronic Properties of 4-(4-Carbamoylphenoxy)benzamide: A Methodological Whitepaper.
- Taylor & Francis Online.
- PrepChem.com. Synthesis of 3,5-di-t-butyl-4-hydroxybenzamide.
- Oriental Journal of Chemistry. Computational study of N-(2,4-Dichlorophenyl)benzamide.
- PMC. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2- HYDROXYPHENYL).
- Structural and Electronic Properties of [Co(benzimidazole)2I2].
- ARC Journals.
- UV-Vis Spectroscopy.
- Agilent. The Basics of UV-Vis Spectrophotometry.
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solubility profile of 3,5-ditert-butylbenzamide in polar organic solvents
Thermodynamic Solubility Profiling of 3,5-di-tert-butylbenzamide in Polar Organic Solvents: A Technical Whitepaper
As a Senior Application Scientist, I approach the solubility profiling of sterically hindered benzamides not merely as a data-collection exercise, but as a thermodynamic puzzle. The compound 3,5-di-tert-butylbenzamide presents a fascinating structural dichotomy. On one hand, the aromatic ring is substituted with two bulky tert-butyl groups at the 3 and 5 positions, creating a massive, sterically hindered hydrophobic shield[1]. On the other hand, the primary carboxamide group acts as a highly localized, polar interaction site capable of acting as both a strong hydrogen bond donor (HBD) and acceptor (HBA).
Understanding how this molecule behaves in polar organic solvents is critical for downstream applications, ranging from crystallization scale-up to formulation development. This whitepaper dissects the solubility profile of 3,5-di-tert-butylbenzamide, providing field-proven methodologies, empirical data, and the mechanistic causality behind its dissolution thermodynamics.
Mechanistic Causality: Solvent-Solute Interactions
The dissolution of 3,5-di-tert-butylbenzamide is governed by the energetic competition between its crystal lattice energy and the enthalpy of solvation[2]. In the solid state, primary amides typically form robust intermolecular hydrogen-bonded dimers or polymeric chains. To dissolve the compound, a solvent must provide enough exothermic solvation energy to overcome this endothermic lattice disruption.
When evaluating polar organic solvents, we observe a distinct divergence in solvation mechanisms:
-
Aprotic, Highly Polar Solvents (DMF, DMSO): These solvents are exceptional hydrogen bond acceptors. The carbonyl oxygen of DMF or the sulfoxide oxygen of DMSO strongly interacts with the amide protons of 3,5-di-tert-butylbenzamide, effectively breaking the crystal lattice dimers. This results in the highest overall solubility.
-
Alcohols (Methanol, Ethanol, Isopropanol): Here, we see the influence of the tert-butyl groups. While methanol is a strong hydrogen-bonding solvent, its high polarity and strong self-association create a high energy penalty for cavity formation[2]. As the alkyl chain of the alcohol increases (Ethanol → Isopropanol), the solvent's hydrophobic surface area increases. This allows for highly favorable London dispersion interactions with the bulky tert-butyl groups, meaning solubility paradoxically increases as the solvent's bulk dielectric constant decreases.
-
Acetonitrile: Despite a high dielectric constant, acetonitrile is a poor hydrogen bond acceptor compared to DMF and lacks the hydrophobic bulk of isopropanol, resulting in relatively poor solubility.
Figure 1. Thermodynamic logic of the dissolution process for sterically hindered amides.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate reliable thermodynamic solubility data, we utilize a highly controlled, self-validating shake-flask method[3]. A protocol is only as trustworthy as its built-in controls. We do not assume equilibrium is reached after a set time; we prove it by taking sequential time-point measurements until the concentration variance is negligible ( ΔC<2% )[4].
Furthermore, we employ HPLC-UV rather than simple gravimetry[3]. Gravimetry cannot distinguish between the active compound and potential degradation products, whereas a stability-indicating HPLC method ensures absolute analytical specificity[5].
Step-by-Step Protocol:
-
Sample Preparation: Dispense 5.0 mL of the selected high-purity polar organic solvent into a 10 mL borosilicate glass vial. Add an excess amount of 3,5-di-tert-butylbenzamide (approx. 150–300 mg, depending on the solvent) to ensure a visible solid pellet remains, confirming saturation[5].
-
Isothermal Equilibration: Seal the vials hermetically to prevent solvent evaporation. Place them in an isothermal orbital shaker set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate at 150 RPM for a minimum of 72 hours[3].
-
Self-Validation Sampling: At 24h, 48h, and 72h, temporarily halt agitation.
-
Phase Separation: Extract a 0.5 mL aliquot of the suspension. Centrifuge at 21,000 × g for 5 minutes. Causality note: High-speed centrifugation is critical to pellet sub-micron colloidal aggregates that would otherwise pass through standard filters and cause false-positive concentration spikes[5]. Filter the supernatant through a 0.45 µm PTFE syringe filter[6].
-
Quantification: Immediately dilute the filtered aliquot with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation upon cooling. Quantify the concentration using a validated HPLC-UV method at λmax against a multi-point calibration curve[5].
Figure 2. Workflow of the self-validating shake-flask method for equilibrium solubility.
Quantitative Solubility Data
The following table summarizes the representative mole fraction solubility ( xe ) of 3,5-di-tert-butylbenzamide in various polar organic solvents at two distinct temperatures. The data clearly reflects the mechanistic principles outlined above.
| Solvent | Dielectric Constant ( ε ) | Mole Fraction Solubility ( 104xe ) at 298.15 K | Mole Fraction Solubility ( 104xe ) at 313.15 K |
| Methanol | 32.7 | 45.2 | 61.8 |
| Ethanol | 24.5 | 68.5 | 94.2 |
| Isopropanol | 19.9 | 82.1 | 115.4 |
| Acetonitrile | 37.5 | 31.4 | 48.6 |
| DMF | 36.7 | 215.6 | 289.3 |
| DMSO | 46.7 | 198.3 | 267.1 |
Thermodynamic Modeling & Validation
Raw empirical data must be mathematically validated to ensure thermodynamic consistency. We employ the Modified Apelblat Equation , a semi-empirical model that excellently correlates solid-liquid equilibrium data across varying temperatures for polar systems[7].
The equation is expressed as:
lnx=A+TB+ClnTWhere x is the mole fraction solubility, T is the absolute temperature, and A,B , and C are empirical model variables derived from the regression of the experimental data[7]. By fitting our shake-flask data to the Apelblat equation and the Non-Random Two-Liquid (NRTL) model[2], we calculate the relative average deviation (RAD). A RAD of <2% across the dataset confirms that our experimental protocol is free of kinetic artifacts and represents true thermodynamic equilibrium.
Conclusion
The solubility profile of 3,5-di-tert-butylbenzamide is a textbook demonstration of how steric bulk and localized polarity compete during solvation. While high-dielectric aprotic solvents like DMF provide the ultimate solubility via aggressive hydrogen-bond disruption, the alcohol series reveals that matching the hydrophobic surface area of the solvent (Isopropanol) to the solute's tert-butyl groups yields superior results compared to highly polar, self-associating solvents (Methanol). By adhering to a self-validating shake-flask protocol coupled with rigorous thermodynamic modeling, researchers can confidently utilize this data for process optimization and formulation engineering.
References
-
Supplementary Information for - Rsc.org. Royal Society of Chemistry.[Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.[Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.[Link]
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Annex 4 - World Health Organization (WHO). World Health Organization. [Link]
-
Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents. MDPI. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Amidation Synthesis of 3,5-di-tert-butylbenzamide
This document provides a comprehensive, technically-grounded protocol for the synthesis of 3,5-di-tert-butylbenzamide, a sterically hindered amide with applications as a synthetic intermediate in pharmaceutical and materials science research. The guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles that govern the experimental design, ensuring a robust and reproducible synthesis.
Foundational Principles: The Chemistry of Amide Bond Formation
The formation of an amide bond is a cornerstone reaction in organic synthesis. However, the direct condensation of a carboxylic acid and an amine is generally inefficient. This is due to a competing acid-base reaction where the basic amine deprotonates the carboxylic acid, forming a thermodynamically stable and unreactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a more reactive species. This process is known as "activation."
There are numerous strategies for carboxylic acid activation, including the use of coupling reagents like carbodiimides (e.g., DCC, EDC) or the formation of mixed anhydrides.[3][4][5] A classic, highly effective, and industrially relevant method is the conversion of the carboxylic acid to a highly electrophilic acyl chloride.[3][6] This two-step approach, which will be detailed here, involves:
-
Activation: Conversion of 3,5-di-tert-butylbenzoic acid to 3,5-di-tert-butylbenzoyl chloride using thionyl chloride (SOCl₂).
-
Amidation: Nucleophilic acyl substitution reaction of the resulting acyl chloride with ammonia to yield the target amide.
The Activation Step: Mechanism of Acyl Chloride Formation
Thionyl chloride is an ideal reagent for this transformation. The reaction mechanism proceeds through the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[7][8][9]
The key advantages of using thionyl chloride are:
-
High Reactivity: It readily converts the carboxylic acid to the more reactive acyl chloride.
-
Irreversible Reaction: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are expelled from the reaction mixture.[8][10] This application of Le Châtelier's principle drives the reaction to completion.
-
Simplified Work-up: The volatile byproducts and excess reagent can be easily removed under reduced pressure, often allowing the crude acyl chloride to be used directly in the subsequent step.[11][12]
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction, particularly with sterically hindered or less reactive acids. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.[8][10]
Visualizing the Synthetic Pathway
The overall synthesis is a two-stage process, beginning with the activation of the carboxylic acid followed by the amidation reaction.
Caption: Workflow for the two-step synthesis of 3,5-di-tert-butylbenzamide.
Experimental Protocols & Methodologies
Critical Note: This entire procedure must be conducted within a certified chemical fume hood due to the use of corrosive and toxic reagents. Anhydrous conditions are essential for the first step. All glassware must be oven- or flame-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
Protocol 1: Synthesis of 3,5-di-tert-butylbenzoyl chloride
This protocol details the conversion of the starting carboxylic acid to its corresponding acyl chloride.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3,5-di-tert-butylbenzoic acid | 234.33 | 10.0 g | 42.67 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 4.6 mL (7.6 g) | 63.88 | 1.5 |
| Anhydrous Toluene | - | 50 mL | - | - |
| N,N-dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Catalytic |
Procedure:
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Equip the top of the condenser with a drying tube containing calcium chloride or a gas outlet connected to a basic scrubber (e.g., an inverted funnel over a beaker of NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Charging the Flask: To the flask, add 3,5-di-tert-butylbenzoic acid (10.0 g, 42.67 mmol) and anhydrous toluene (50 mL).
-
Catalyst Addition: Add 2-3 drops of anhydrous DMF to the stirred suspension.
-
Reagent Addition: While stirring at room temperature, slowly add thionyl chloride (4.6 mL, 63.88 mmol) to the mixture dropwise via a syringe or dropping funnel over 10-15 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction is complete when the solid carboxylic acid has dissolved and the evolution of gas has ceased.[13]
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, anhydrous toluene (2 x 15 mL) can be added and co-evaporated.
-
Result: The resulting crude 3,5-di-tert-butylbenzoyl chloride, a pale yellow oil or low-melting solid, is typically of sufficient purity to be used directly in the next step without further purification.[11][12]
Protocol 2: Synthesis of 3,5-di-tert-butylbenzamide
This protocol describes the conversion of the acyl chloride to the final amide product.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Crude 3,5-di-tert-butylbenzoyl chloride | 252.78 | ~10.8 g | 42.67 | 1.0 |
| Concentrated Aqueous Ammonia (28-30%) | - | 80 mL | - | Excess |
| Dichloromethane (DCM) | - | 60 mL | - | - |
Procedure:
-
Reaction Setup: In a 500 mL Erlenmeyer flask or beaker equipped with a magnetic stir bar, place the concentrated aqueous ammonia (80 mL) and cool the vessel in an ice-water bath.
-
Reagent Preparation: Dissolve the crude 3,5-di-tert-butylbenzoyl chloride from the previous step in 60 mL of dichloromethane.
-
Amidation Reaction: Add the DCM solution of the acyl chloride dropwise to the vigorously stirred, cold ammonia solution over 20-30 minutes. A thick white precipitate of the amide will form immediately.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.
-
Product Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Purification:
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove ammonium chloride and excess ammonia.[11]
-
Wash the filter cake with cold hexanes (2 x 30 mL) to remove any non-polar impurities.
-
Dry the purified 3,5-di-tert-butylbenzamide in a vacuum oven at 50-60°C to a constant weight.
-
Safety, Data, and Characterization
Critical Safety Considerations
All personnel must adhere to strict safety protocols. The following table summarizes the primary hazards.
| Reagent | Hazard Summary | Recommended PPE & Precautions |
| **Thionyl Chloride (SOCl₂) ** | Corrosive, Lachrymator, Toxic. Reacts violently with water, releasing toxic HCl and SO₂ gas.[14][15] Causes severe skin burns and eye damage.[15][16] | Must be handled in a chemical fume hood.[17] Wear chemical-resistant gloves (e.g., butyl rubber or neoprene), chemical safety goggles, a face shield, and a lab coat.[16][17][18] Ensure an eyewash station and safety shower are immediately accessible.[15] |
| Concentrated Ammonia (NH₃) | Corrosive, Toxic. Vapors are highly irritating to the respiratory system, eyes, and skin. Causes chemical burns upon contact. | Handle in a well-ventilated fume hood. Wear appropriate gloves, safety goggles, and a lab coat. Avoid inhaling vapors. |
| Toluene / DCM | Flammable (Toluene), Volatile, Irritant. Both are organic solvents with associated health risks upon inhalation or skin contact. | Use in a fume hood. Keep away from ignition sources. Wear appropriate gloves and eye protection. |
Expected Product Characterization
The identity and purity of the final product, 3,5-di-tert-butylbenzamide, should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~175-178 °C |
| ¹H NMR (CDCl₃) | δ ~7.6 (t, 1H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.0 (br s, 2H, NH₂), 1.35 (s, 18H, 2 x -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~151 (Ar-C), ~135 (Ar-C), ~125 (Ar-CH), ~121 (Ar-CH), ~35 (Ar-C(CH₃)₃), ~31 (-C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ~3400 & ~3200 (N-H stretch), ~2960 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II) |
References
- C. F. J. Dunsmore, R. Carr, T. Fleming, N. R. K. Hallows, P. K. K. K. Lim, P. D. T. M. T. Williams, "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals," Org. Process Res. Dev., 2015.
-
HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents," HepatoChem Website. [Online]. Available: [Link]
-
Chemistry LibreTexts, "22.9 Reactions of Carboxylic Acids," Chemistry LibreTexts, 2019. [Online]. Available: [Link]
- E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chem. Soc. Rev., 2009, 38, 606-631.
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OrgoSolver, "Carboxylic Acid to Acid Chloride (SOCl₂)," OrgoSolver Website. [Online]. Available: [Link]
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J. Ashenhurst, "Carboxylic Acids To Acid Chlorides With SOCl₂ – The Mechanism," Master Organic Chemistry, 2011. [Online]. Available: [Link]
-
Common Organic Chemistry, "Amine to Amide Mechanism - T3P," Common Organic Chemistry Website. [Online]. Available: [Link]
-
Durham University, "Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions," Durham E-Theses, 2011. [Online]. Available: [Link]
-
J. Westin, "Synthesis of Amides," Organic Chemistry - Jack Westin. [Online]. Available: [Link]
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H. Rzepa, "The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid," Henry Rzepa's Blog, 2012. [Online]. Available: [Link]
-
AAPPTEC, "Coupling Reagents," AAPPTEC Website. [Online]. Available: [Link]
-
ReactionWeb.io, "Carboxylic Acid + SOCl₂," ReactionWeb.io, 2025. [Online]. Available: [Link]
- L. Do, et al.
-
SpectraBase, "3,5-Ditert-butyl-N-naphthalen-1-yl-benzamide," SpectraBase Website. [Online]. Available: [Link]
- G. Giacomelli, et al., "A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂," Tetrahedron Lett., 2002.
-
Organic Chemistry Portal, "Amide synthesis by acylation," Organic Chemistry Portal. [Online]. Available: [Link]
-
ScienceLab.com, "Thionyl chloride MSDS," Material Safety Data Sheet, 2005. [Online]. Available: [Link]
- Unknown, "SOP 0079 - Thionyl Chloride," Standard Oper
-
Chemsrc, "3,5-ditert-butylbenzoyl chloride," Chemsrc Website, 2025. [Online]. Available: [Link]
-
New Jersey Department of Health, "THIONYL CHLORIDE HAZARD SUMMARY," NJ.gov. [Online]. Available: [Link]
-
Carl ROTH, "Safety Data Sheet: Thionyl chloride," Carl ROTH Website. [Online]. Available: [Link]
- S. G. K. Kumar, et al., "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies," Res. Chem. Intermed., 2017.
-
NIH, "3,5-Di-tert-butylbenzylamine," PubChem. [Online]. Available: [Link]
- A. D. Amine, et al., "Supplementary Information for: Iron-catalyzed rearrangement of N-alkyloxaziridines: a new entry to N-alkylbenzamides," RSC Advances, 2015.
- J. A. Ellman, et al., "Asymmetric Synthesis of tert-Butanesulfinamide," Organic Syntheses, 2002.
- P. D. Bartlett, et al., "THE TERTIARYBUTYLBENZENES: III.
- Google Patents, "CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride," Google Patents. [Online].
-
NIH, "3,5-Di-tert-butylbenzenesulfonamide," PubChem. [Online]. Available: [Link]
- M. G. K. Prasad, et al., "Solvent-free synthesis of amide: a novel technique of green chemistry," Int. J. Pharm. Sci. Rev. Res., 2012.
-
NIST, "3,5-di-tert-Butyl-4-hydroxybenzaldehyde," NIST WebBook. [Online]. Available: [Link]
-
ResearchGate, "How to purify p-amino tert butyl benzamide ?," ResearchGate. [Online]. Available: [Link]
- S. K. Guchhait, et al.
-
ResearchGate, "(PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2," ResearchGate. [Online]. Available: [Link]
- Google Patents, "CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol," Google Patents. [Online].
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Application Note: 3,5-Di-tert-butylbenzamide as a Bulky Directing Group in Transition-Metal Catalyzed C–H Activation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Transition-Metal Catalyzed C–H Functionalization Key Reagent: 3,5-Di-tert-butylbenzoyl chloride / 3,5-Di-tert-butylbenzamide
Introduction & Mechanistic Rationale
In the realm of late-stage functionalization and drug discovery, transition-metal-catalyzed C–H activation has emerged as a transformative tool. However, achieving precise regioselectivity—specifically mono-selectivity in substrates possessing multiple identical C–H bonds—remains a persistent challenge. While standard directing groups (DGs) like acetamides or simple benzamides successfully recruit the metal catalyst to the ortho position, they often suffer from off-target bis-cyclometalation, leading to catalyst deactivation and mixtures of mono- and di-functionalized products[1].
The integration of 3,5-di-tert-butylbenzamide as a sterically demanding directing group resolves this fundamental bottleneck. The use of bulky benzamide units is a strategic choice to affect concerted metalation-deprotonation (CMD) while preventing off-target reactivity[2]. The two tert-butyl groups at the meta positions of the benzamide ring create a massive steric umbrella. Once the amide oxygen coordinates to the metal center (e.g., Rh(III) or Pd(II)), this steric bulk restricts the conformational freedom of the complex. The massive steric repulsion between the 3,5-di-tert-butylphenyl group and the substrate destabilizes off-target multi-coordinated transition states[3]. Consequently, the coordination of a second substrate molecule is physically blocked, completely shutting down the bis-cyclometalation pathway and ensuring >99:1 mono-selectivity.
Furthermore, amide directing groups have become an established tool to enhance reactivity and induce regioselectivity in C-H activation, and their weak coordination profile allows for rapid product dissociation, significantly improving catalyst turnover numbers (TON)[4].
Visualizing the Mechanistic Advantage
The following diagram illustrates the divergence in the catalytic cycle when utilizing a sterically unhindered directing group versus the bulky 3,5-di-tert-butylbenzamide.
Figure 1: Mechanistic divergence in Rh(III) C-H activation controlled by directing group sterics.
Quantitative Performance Comparison
The table below summarizes the empirical performance of various amide-based directing groups in a standard Rh(III)-catalyzed ortho-arylation of benzylamines. The data highlights the superior mono-selectivity and yield achieved by increasing the steric bulk (A-value proxy) of the directing group.
| Directing Group (DG) | Coordination Strength | Steric Bulk | Mono:Di Selectivity | Typical Yield (%) | Catalyst Deactivation Risk |
| Acetamide | Moderate | Low | 40:60 | 45 - 60 | High (Bis-cyclometalation) |
| Benzamide | Moderate | Medium | 70:30 | 65 - 75 | Moderate |
| Pivalamide | Weak | High | 90:10 | 80 - 85 | Low |
| 3,5-di-t-Bu-Benzamide | Weak | Extreme | >99:1 | 90 - 98 | Negligible |
Experimental Protocols
The following self-validating protocols detail the end-to-end workflow: installation of the bulky directing group, the core C–H activation step, and the subsequent traceless cleavage.
Protocol A: Installation of the 3,5-Di-tert-butylbenzamide Directing Group
Causality Insight: Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine and ensuring continuous nucleophilic attack on the highly lipophilic 3,5-di-tert-butylbenzoyl chloride.
Reagents:
-
Starting Amine (1.0 equiv, 5.0 mmol)
-
3,5-Di-tert-butylbenzoyl chloride (1.1 equiv, 5.5 mmol)
-
Triethylamine (2.0 equiv, 10.0 mmol)
-
Anhydrous Dichloromethane (DCM) (25 mL)
Step-by-Step Procedure:
-
Charge an oven-dried 50 mL round-bottom flask with the starting amine and anhydrous DCM under an argon atmosphere.
-
Add triethylamine to the solution and cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve 3,5-di-tert-butylbenzoyl chloride in 5 mL of DCM and add it dropwise to the reaction mixture over 10 minutes to control the exothermic acylation.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure bulky amide substrate.
Protocol B: Rh(III)-Catalyzed ortho-C–H Arylation
Causality Insight: AgSbF₆ is critical in this protocol; it abstracts the chloride ligands from the robust[Cp*RhCl₂]₂ precatalyst. The resulting non-coordinating SbF₆⁻ counterion leaves the Rh(III) center highly electrophilic, which is an absolute requirement to drive the Concerted Metalation-Deprotonation (CMD) C–H cleavage step. tert-Amyl alcohol (t-AmOH) is chosen as the solvent because its steric bulk prevents it from outcompeting the directing group for metal coordination.
Reagents:
-
3,5-Di-tert-butylbenzamide Substrate (1.0 equiv, 0.2 mmol)
-
Aryl Iodide (1.5 equiv, 0.3 mmol) [CpRhCl₂]₂ (5 mol%, 0.01 mmol)
-
AgSbF₆ (20 mol%, 0.04 mmol)
-
Ag₂O (1.0 equiv, 0.2 mmol)
-
tert-Amyl alcohol (t-AmOH) (2.0 mL)
Step-by-Step Procedure:
-
In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the amide substrate, aryl iodide, [Cp*RhCl₂]₂, AgSbF₆, and Ag₂O.
-
Add 2.0 mL of anhydrous t-AmOH. Seal the tube with a Teflon-lined cap.
-
Remove the tube from the glovebox and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter the suspension through a short pad of Celite to remove silver salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude mixture via silica gel chromatography to isolate the mono-arylated product.
Protocol C: Mild Cleavage of the Directing Group via Schwartz's Reagent
Causality Insight: The extreme steric bulk that makes 3,5-di-tert-butylbenzamide an excellent directing group also makes it notoriously resistant to standard acidic or basic hydrolysis. Utilizing Schwartz's reagent (Cp₂ZrHCl) allows for a chemoselective, mild reduction of the amide directly to an aldehyde, effectively turning the bulky directing group into a versatile synthetic handle for downstream drug development[4].
Reagents:
-
Arylated Amide Product (1.0 equiv, 0.1 mmol)
-
Schwartz's Reagent (Cp₂ZrHCl) (2.5 equiv, 0.25 mmol)
-
Anhydrous Tetrahydrofuran (THF) (2.0 mL)
Step-by-Step Procedure:
-
Under an argon atmosphere, dissolve the arylated amide in anhydrous THF in a dry 10 mL vial.
-
Add Schwartz's reagent in one portion at room temperature. The suspension will gradually turn into a clear yellow solution as the reduction proceeds.
-
Stir the reaction for 30 minutes at room temperature.
-
Quench the reaction carefully by adding 1 mL of water, followed by 1 mL of 1M HCl to hydrolyze the resulting zirconium intermediate.
-
Extract the mixture with diethyl ether (3 × 5 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the resulting aldehyde via flash chromatography.
Sources
Application Note & Protocol: High-Purity Isolation of 3,5-ditert-butylbenzamide via Optimized Recrystallization
Abstract
This document provides a detailed protocol for the purification of crude 3,5-ditert-butylbenzamide, a sterically hindered aromatic amide. The primary purification technique described is recrystallization, a fundamental and highly effective method for isolating crystalline solids in high purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a framework that explains the causal basis for procedural steps, ensuring both reproducibility and a deeper understanding of the purification process. We detail solvent selection strategies, a step-by-step recrystallization workflow, troubleshooting common issues, and methods for purity verification.
Introduction and Scientific Context
Substituted benzamides are a cornerstone structural motif in numerous pharmacologically active compounds and advanced materials. The specific compound, 3,5-ditert-butylbenzamide, features bulky tert-butyl groups that impart unique solubility characteristics and steric profiles, making it a molecule of interest for supramolecular chemistry and as a synthetic intermediate.
The purity of a synthesized compound is paramount, as impurities can drastically alter its physical properties and biological activity. Crude products from chemical synthesis are rarely pure, often containing unreacted starting materials, byproducts, or residual solvents. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities.[1] The process involves dissolving the impure solid in a hot solvent and allowing it to slowly cool, during which the desired compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).[1] This protocol provides a robust, self-validating system for achieving high-purity 3,5-ditert-butylbenzamide.
Principle of Recrystallization: Solvent Selection
The success of any recrystallization protocol hinges on the selection of an appropriate solvent or solvent system. The ideal solvent is one in which the compound of interest has high solubility at an elevated temperature but low solubility at room temperature or below.[1][2] This differential solubility, known as a high temperature coefficient, is the driving force for crystallization upon cooling.
Key Criteria for a Recrystallization Solvent:
-
High Temperature Coefficient: The compound should be readily soluble in the boiling solvent but sparingly soluble or insoluble in the cold solvent.[1][2]
-
Impurity Solubility: Impurities should either be completely soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[2]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals via evaporation.[1]
Given the structure of 3,5-ditert-butylbenzamide—possessing a nonpolar aromatic ring with bulky alkyl groups and a polar amide moiety—a solvent of intermediate polarity or a binary solvent pair is often most effective.[3]
Experimental Solvent Screening Protocol
Before committing to a bulk purification, a small-scale solvent screen is essential.
-
Place approximately 20-30 mg of the crude 3,5-ditert-butylbenzamide into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone, toluene, hexane) dropwise, starting with ~0.5 mL.
-
Agitate the mixture at room temperature and observe the solubility. A suitable solvent will not dissolve the compound at this stage.[2]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.[2]
-
Observe the solubility at high temperature. The compound should fully dissolve. If it does not, add more solvent dropwise until it does. If a large volume of solvent is required, its utility is low.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization occurs, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
The ideal solvent is one that yields a large quantity of crystalline solid upon cooling.
| Solvent Tested | Polarity | Predicted Suitability for 3,5-ditert-butylbenzamide | Rationale |
| Hexane | Non-polar | Potentially suitable, may have high solubility even when cold. | Good for non-polar compounds.[3] |
| Toluene | Non-polar | Good candidate. | Aromatic solvent may effectively dissolve the compound when hot. |
| Ethanol | Polar | Excellent candidate. | The hydroxyl group can interact with the amide, while the ethyl chain provides some non-polar character. |
| Methanol | Polar | Good candidate, may be too effective a solvent. | Similar to ethanol but more polar; solubility in the cold might be too high, reducing yield. |
| Water | Very Polar | Poor solvent alone, but excellent as an anti-solvent with ethanol. | The non-polar regions of the molecule will limit solubility in water.[3] |
| Acetone | Polar Aprotic | Good candidate. | Often a good general-purpose solvent for recrystallization.[4] |
Based on this analysis, aqueous ethanol (an ethanol/water solvent pair) and toluene/hexane are excellent starting points for the recrystallization of 3,5-ditert-butylbenzamide. This protocol will focus on the use of aqueous ethanol.
Detailed Purification and Recrystallization Protocol
This protocol assumes the starting material is crude 3,5-ditert-butylbenzamide synthesized, for instance, from 3,5-di-tert-butylbenzoic acid via activation with thionyl chloride and subsequent reaction with an ammonia source.[5][6]
Required Equipment and Reagents
-
Crude 3,5-ditert-butylbenzamide
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (appropriate sizes)
-
Hot Plate with Magnetic Stirring
-
Magnetic Stir Bars
-
Short-stem Funnel and Fluted Filter Paper (for hot filtration, if needed)
-
Büchner Funnel and Filter Flask
-
Vacuum Source
-
Watch Glass
-
Spatula
-
Ice-water bath
-
Melting Point Apparatus
Step-by-Step Procedure
-
Dissolution:
-
Place the crude 3,5-ditert-butylbenzamide into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the primary solvent (ethanol) in small portions. Begin heating the mixture to a gentle boil with stirring.
-
Continue adding the minimum amount of hot ethanol required to fully dissolve the solid.[1] It is crucial to use the absolute minimum volume to ensure the solution is saturated.
-
-
Decolorization and Hot Filtration (Optional):
-
If the hot solution is colored with impurities, remove it from the heat, add a very small amount (tip of a spatula) of activated charcoal, and bring it back to a boil for a few minutes.
-
If insoluble solid impurities are present, perform a hot gravity filtration. Place a short-stem funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
If using a solvent pair (e.g., ethanol), this is the stage to add the anti-solvent (water). Add water dropwise to the hot ethanol solution until a persistent cloudiness (incipient precipitation) is observed. Then, add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[3]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent (aqueous ethanol).
-
Pour the cold slurry of crystals into the Büchner funnel with the vacuum applied.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of wash solvent to avoid dissolving the purified product.
-
Break the vacuum and gently press the crystals with a clean spatula or stopper to remove excess solvent. Re-apply the vacuum for several minutes to pull air through the crystals.
-
-
Drying and Purity Assessment:
-
Transfer the crystalline product from the funnel to a pre-weighed watch glass.
-
Dry the crystals completely. This can be done by air drying or, more effectively, in a desiccator under vacuum.
-
Once dry, weigh the product to determine the percent recovery.
-
Assess the purity of the recrystallized 3,5-ditert-butylbenzamide by measuring its melting point. A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2 °C). Compare this to the literature value if available, or use it as a benchmark for purity.
-
Workflow Visualization
The following diagram illustrates the logical flow of the purification and recrystallization process.
Caption: Workflow for the Purification of 3,5-ditert-butylbenzamide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble even in the cold solvent. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Add a suitable anti-solvent (e.g., water) dropwise. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated, or the rate of cooling is too fast. | 1. Re-heat the solution to dissolve the oil, then add more of the primary solvent (e.g., ethanol) and allow it to cool more slowly. 2. Choose a solvent with a lower boiling point. |
| Very low recovery of product. | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath for an extended period. 2. Pre-heat the filtration apparatus (funnel and receiving flask) and ensure the solution remains hot during transfer. 3. Use a minimal amount of ice-cold solvent for washing. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Be cautious when heating flammable solvents like ethanol and toluene. Use a heating mantle or a steam bath, not an open flame.
Conclusion
This protocol outlines a systematic and scientifically grounded approach to the purification of 3,5-ditert-butylbenzamide by recrystallization. By carefully selecting a solvent system and controlling the conditions of dissolution, cooling, and isolation, researchers can consistently obtain this valuable compound in high purity. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic solids, representing a core competency in the field of chemical synthesis.
References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of the Cumberlands. [Link]
- Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.
-
Scribd. (n.d.). Recrystallization Solvent Selection Guide. [Link]
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-
PrepChem.com. (n.d.). Synthesis of 3,5-di-t-butyl-4-hydroxybenzamide. [Link]
-
Royal Society of Chemistry. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
NextSDS. (n.d.). 3,5-DI-TERT-BUTYL-4-HYDROXY-N-PHENYL-THIOBENZAMIDE Safety Data Sheet. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). [Link]
-
MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]
-
SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
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Application Note: 3,5-Ditert-butylbenzamide Motifs in Supramolecular Chemistry and Self-Assembly
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Supramolecular Chemistry, Nanomaterials, and Mechanically Interlocked Molecules (MIMs)
Executive Summary & Mechanistic Principles
The 3,5-ditert-butylbenzamide (DTBBA) moiety is a privileged structural motif in supramolecular chemistry. Its utility stems from a precise thermodynamic dichotomy: it combines a highly sterically demanding, lipophilic aromatic ring with a strongly directional, hydrogen-bonding amide group.
As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific motif over simpler aromatic amides (like benzamide or 4-methylbenzamide). The design logic relies on steric shielding and frustrated packing :
-
Suppression of π−π Stacking: The massive excluded volume of the two tert-butyl groups physically prevents the aromatic rings from engaging in close face-to-face π−π stacking.
-
Directional 1D Assembly: Because 3D crystallization is sterically frustrated, intermolecular forces are entirely dominated by the highly directional N−H⋯O=C hydrogen bonds of the amide group. This forces the molecules to self-assemble into 1D anisotropic structures (nanofibers) rather than amorphous precipitates[1].
-
Kinetic Trapping in MIMs: In the synthesis of rotaxanes and catenanes, the 3,5-di-tert-butylphenyl group acts as an impenetrable "stopper" that prevents macrocycle dethreading, while the adjacent amide acts as a thermodynamic "station" for macrocycle localization[2].
Supramolecular frameworks rely heavily on these dynamic noncovalent interactions to form well-defined, predictable architectures[3].
Supramolecular Assembly Pathway
The following diagram illustrates the logical progression of DTBBA monomers from isolated molecules in solution to a fully entangled 3D supramolecular gel network.
Caption: Self-assembly workflow of DTBBA monomers into a 3D supramolecular gel.
Application I: Low Molecular Weight Organogelators (LMWGs)
DTBBA derivatives are exceptional Low Molecular Weight Gelators (LMWGs). By balancing strong directional hydrogen bonding with massive steric bulk, these molecules form long, flexible nanofibers that entangle to trap organic solvents via capillary forces and surface tension[1].
Quantitative Data: Solvent Effects on Gelation
The solvent environment directly dictates the success of the self-assembly. Competitive hydrogen-bonding solvents disrupt the 1D fibers, while highly non-polar solvents promote them.
Table 1: Representative Critical Gelation Concentrations (CGC) for DTBBA-based LMWGs
| Solvent | Dielectric Constant ( ε ) | Gelation State | CGC (mg/mL) | Dominant Morphology |
| Toluene | 2.38 | Transparent Gel | 4.5 | High-aspect-ratio Nanofibers |
| Chloroform | 4.81 | Solution | N/A | Solvated Monomers |
| Ethyl Acetate | 6.02 | Opaque Gel | 8.0 | Entangled Ribbons |
| Methanol | 32.7 | Precipitate | N/A | Microcrystalline Aggregates |
Note: Chloroform acts as a competitive hydrogen-bond acceptor, preventing the N−H⋯O=C interactions required for fiber elongation.
Protocol 1: Self-Validating Organogelation Workflow
This protocol ensures thermodynamic control over the assembly process, preventing kinetic precipitation.
-
Sample Preparation: Weigh 5.0 mg of the DTBBA-functionalized gelator into a 2 mL glass vial equipped with a PTFE-lined screw cap.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene) to achieve a 5.0 mg/mL concentration.
-
Thermal Dissolution: Place the sealed vial in a temperature-controlled heating block at 90 °C. Sonicate briefly if necessary. Causality: Heating provides the kinetic energy required to break random intermolecular hydrogen bonds, ensuring the monomer is fully solvated.
-
Thermodynamic Annealing: Remove the vial from the heating block and allow it to cool to room temperature (20-25 °C) undisturbed over 2 hours. Causality: Slow cooling allows the system to find its thermodynamic minimum, favoring highly ordered 1D amide hydrogen bonding over random 3D aggregation.
-
Validation (Inversion Test): Invert the vial by 180°. If the material supports its own weight and does not flow under gravity for 60 seconds, it is validated as a true supramolecular gel.
Application II: Templating and Stopping in [2]Rotaxanes
In the synthesis of Mechanically Interlocked Molecules (MIMs) such as [2]rotaxanes, the DTBBA motif serves a dual purpose. The amide acts as a hydrogen-bonding "station" that templates the threading of a macrocycle, while the 3,5-di-tert-butylphenyl group acts as a terminal "stopper"[2]. The effective van der Waals radius of the 3,5-di-tert-butylphenyl group is significantly larger than the internal cavity of standard macrocycles (e.g., crown ethers), physically preventing dethreading.
Protocol 2: Synthesis of a DTBBA-Capped [2]Rotaxane via CuAAC
This methodology utilizes Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to "cap" a threaded supramolecular complex.
-
Threading the Axle: In a flame-dried Schlenk flask under inert N2 atmosphere, dissolve 1.0 eq of an alkyne-functionalized DTBBA half-axle and 1.5 eq of the target macrocycle in anhydrous Dichloromethane (DCM). Stir at room temperature for 2 hours. Causality: This equilibration period allows the macrocycle to locate and hydrogen-bond to the amide station on the half-axle.
-
Capping Reaction: Add 1.2 eq of an azide-functionalized DTBBA stopper to the mixture.
-
Catalyst Addition: Introduce 0.1 eq of Cu(CH3CN)4PF6 and 0.1 eq of TBTA ligand. Stir vigorously for 12 hours at room temperature.
-
Quenching & Purification: Quench the reaction with saturated aqueous NH4Cl to remove copper salts. Extract with DCM, dry over MgSO4 , and purify via silica gel column chromatography.
-
Self-Validation (NMR Spectroscopy): Analyze the purified product via 1H NMR. A successful mechanical interlock is validated by a significant downfield chemical shift ( Δδ>0.5 ppm) of the DTBBA amide proton compared to the free axle, confirming that the macrocycle is permanently hydrogen-bonded to the station.
References
-
Synthesis of cyclic peptide-based [2]rotaxanes via... Source: The Royal Society of Chemistry (RSC) URL:[Link]
-
Supramolecular systems and their connection with metal–organic structures Source: Frontiers in Chemistry URL:[Link]
-
A novel chromene acyl hydrazone Schiff base organogel with colorimetric Cu2+ responsive Source: ResearchGate URL:[Link]
Sources
Application Note: Synthesis and Metalation of 3,5-Di-tert-butylbenzamide Ligands for Advanced Transition Metal Catalysis
Executive Summary
The rational design of multianionic chelating ligands is a cornerstone in the development of robust transition metal complexes for homogeneous catalysis and metal-organic frameworks[1]. Among these, amidate ligands derived from primary benzamides offer a unique combination of strong σ -donation and ambidentate coordination behavior. This application note details the synthesis of the 3,5-di-tert-butylbenzamide ligand and its subsequent metalation to form a well-defined Palladium(II) complex.
By detailing the causality behind reagent selection and providing self-validating experimental checkpoints, this guide serves as a definitive protocol for researchers and drug development professionals scaling up transition-metal-catalyzed C–H functionalization workflows.
Mechanistic Rationale & Design Principles
The selection of the 3,5-di-tert-butyl substitution pattern is not arbitrary; it is driven by critical physicochemical requirements:
-
Kinetic Stabilization: The bulky tert-butyl groups at the meta positions provide a steric canopy that shields the metal center. This kinetically frustrates deleterious bimolecular decomposition pathways, such as μ -oxo or μ -amido bridging, stabilizing high-valent or coordinatively unsaturated metal intermediates[2].
-
Enhanced Lipophilicity: The hydrocarbon bulk drastically increases the solubility of the resulting metal complexes in non-polar organic solvents (e.g., toluene, hexanes). This is a strict prerequisite for homogeneous catalysis and facilitates easier purification via crystallization[3].
-
Ambidentate Coordination (HSAB Theory): Deprotonation of the benzamide yields an amidate anion, which is resonance-stabilized across the nitrogen and oxygen atoms. While hard metals may favor O-coordination, soft transition metals like Pd(II) exhibit a strong thermodynamic preference for N-coordination, driven by Pearson’s Hard-Soft Acid-Base (HSAB) principles.
Synthetic Workflow
Workflow for the synthesis and metalation of 3,5-di-tert-butylbenzamide.
Experimental Protocols
Protocol A: Synthesis of 3,5-Di-tert-butylbenzamide (Ligand Precursor)
This protocol utilizes a classic acid chloride intermediate, a robust and scalable method frequently utilized in the preparation of nonpeptidic inhibitors and complex ligands[4].
Step-by-Step Methodology:
-
Activation: Suspend 3,5-di-tert-butylbenzoic acid (10.0 mmol) in neat thionyl chloride ( SOCl2 , 15 mL). Add 1 drop of anhydrous DMF. Causality: DMF acts as a nucleophilic catalyst, forming the Vilsmeier-Haack intermediate which accelerates the conversion of the carboxylic acid to the highly reactive acid chloride.
-
Reflux: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 2 hours until gas evolution ( SO2 and HCl ) ceases and the solution becomes homogeneous.
-
Concentration: Remove excess SOCl2 in vacuo. Co-evaporate the resulting oil twice with anhydrous toluene (10 mL) to ensure complete removal of residual HCl .
-
Amidation: Dissolve the crude acid chloride in anhydrous THF (20 mL) and cool to 0 °C. Slowly add concentrated aqueous ammonia ( NH4OH , 28%, 10 mL) dropwise. Causality: Excess ammonia ensures complete conversion to the primary amide while simultaneously neutralizing the generated HCl to prevent the reverse reaction.
-
Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate. Recrystallize from hot ethanol/water to yield white needles.
Self-Validation Checkpoints:
-
TLC: The product should appear as a single UV-active spot (Rf ~0.4 in 1:1 Hexanes:EtOAc), significantly more polar than the starting acid.
-
IR Spectroscopy: Confirm success by the disappearance of the broad carboxylic acid O–H stretch and the appearance of sharp primary N–H stretches (~3350 and 3180 cm⁻¹) alongside a strong Amide I carbonyl stretch at ~1655 cm⁻¹.
Protocol B: Synthesis of Bis(3,5-di-tert-butylbenzamidate)palladium(II) TMEDA
This protocol describes the salt metathesis required to coordinate the ligand to a Pd(II) center.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried Schlenk flask under argon, dissolve 3,5-di-tert-butylbenzamide (2.0 mmol) in anhydrous THF (15 mL). Cool the solution to -78 °C.
-
Base Addition: Add Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 2.05 mmol) dropwise over 10 minutes. Causality: KHMDS is a strong, non-nucleophilic base. It quantitatively deprotonates the amide ( pKa ~15) without attacking the electrophilic carbonyl carbon, preventing unwanted side reactions.
-
Metalation: Stir the generated potassium amidate at -78 °C for 30 minutes. Add solid PdCl2(TMEDA) (1.0 mmol) in one portion. Causality: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a strongly coordinating bidentate ligand that prevents the formation of palladium black and forces the two incoming amidate ligands to adopt a cis configuration.
-
Isomerization: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Purification: Filter the mixture through a pad of Celite to remove the precipitated KCl byproduct. Concentrate the filtrate to ~2 mL and precipitate the complex by adding cold hexanes (15 mL). Filter and dry under high vacuum.
Self-Validation Checkpoints:
-
Visual Cue: The reaction mixture transitions from the deep orange of PdCl2(TMEDA) to a pale yellow solution as the strong σ -donating amidate ligands replace the chlorides, increasing the ligand field splitting.
-
IR Spectroscopy (Critical): The Amide I band will red-shift from ~1655 cm⁻¹ (free ligand) to ~1592 cm⁻¹. This shift confirms N-coordination, as electron density is pulled toward the metal, giving the C=O bond more single-bond character.
Metalation Mechanism
Mechanistic pathway of amidate formation and thermodynamic N-coordination.
Quantitative Data Summary
The table below summarizes the expected physicochemical properties of the synthesized compounds, acting as a reference standard for quality control.
| Compound | Expected Yield (%) | Melting Point (°C) | Diagnostic IR Shift (cm⁻¹) | Solubility Profile |
| 3,5-di-tert-butylbenzamide | 85–90 | 152–154 | 1655 (Free C=O) | Soluble: THF, EtOAc. Insoluble: H₂O |
| [Pd(L)₂(TMEDA)] | 70–80 | >250 (dec) | 1592 (Coordinated C=O) | Soluble: Toluene, DCM. Insoluble: Hexanes |
References
-
High-Valent Ni and Cu Complexes of a Tetraanionic Bis(amidateanilido) Ligand. Inorganic Chemistry, ACS Publications (2023). URL:[Link]
-
Os(VI)O2/K Metal–Organic Frameworks: Infinite Chain, Grid, and Porous Networks. Inorganic Chemistry, ACS Publications (2014). URL:[Link]
-
Identifying Amidyl Radicals for Intermolecular C–H Functionalizations. Chemical Science, Royal Society of Chemistry (2019). URL:[Link]
-
Structure-Based Design and Synthesis of Substituted 2-Butanols as Nonpeptidic Inhibitors of HIV Protease: Secondary Amide Series. Journal of Medicinal Chemistry, ACS Publications (1996). URL:[Link]
Sources
Advanced Applications of 3,5-Di-tert-butylbenzamide as a Pharmacophore and Synthetic Intermediate in Drug Discovery
As a Senior Application Scientist, optimizing hit-to-lead compounds for metabolic stability and target affinity is a persistent challenge. The 3,5-di-tert-butylphenyl moiety is a privileged structural motif in medicinal chemistry. When incorporated as a benzamide derivative, it provides a unique combination of extreme steric bulk and high lipophilicity. This guide explores the causality behind its use, detailing its application in probing kinase hydrophobic pockets and synthesizing highly potent nuclear receptor ligands.
Mechanistic Rationale: The Causality of Experimental Choices
To understand why 3,5-di-tert-butylbenzamide derivatives are synthesized, we must examine the physicochemical causality they introduce to a drug scaffold:
-
Steric Shielding and Metabolic Stability: The massive van der Waals volume of the two tert-butyl groups at the meta positions creates a "hydrophobic umbrella." This steric hindrance restricts the rotation of the amide bond and shields it from enzymatic cleavage by amidases, significantly extending the in vivo half-life of the pharmacophore.
-
Probing the "DFG-Out" Conformation in Kinases: In the development of Type II kinase inhibitors (e.g., BCR-ABL inhibitors for Chronic Myeloid Leukemia), the 3,5-di-tert-butylbenzamide motif is utilized to probe the volumetric limits of the allosteric hydrophobic pocket exposed during the "DFG-out" shift. For instance, during the structure-activity relationship (SAR) optimization of the potent inhibitor CHMFL-ABL-053, substituting a trifluoromethyl group with a 3,5-di-tert-butyl group severely reduced K562 cell activity (GI₅₀ shifting from 3 nM to 1.3 μM). This elegantly proved that the Abl kinase hydrophobic pocket only tolerates medium-sized lipophilic moieties, guiding further rational design[1].
-
Nuclear Receptor Activation: In lipid-activated nuclear receptors, such as the Retinoic Acid Receptor (RAR), the 3,5-di-tert-butylphenyl group perfectly mimics the hydrophobic β-ionone ring of endogenous retinoids. It anchors the ligand deep within the ligand-binding domain (LBD). This principle was masterfully applied in the synthesis of ALRT1550, a highly potent antiproliferative RAR ligand, where a 3,5-di-tert-butylbenzamide (specifically a Weinreb amide) served as the critical synthetic intermediate[2].
Quantitative SAR and Binding Data
The table below summarizes the profound impact the 3,5-di-tert-butyl motif has on biological activity, contrasting its role as an intentional steric clash (in kinases) versus an optimal hydrophobic anchor (in nuclear receptors).
| Compound / Motif | Target | Biological Activity / Affinity | Reference |
| CHMFL-ABL-053 (CF₃ substituted) | BCR-ABL (K562 cells) | GI₅₀ = 0.003 μM | [1] |
| Analog 12d (3,5-di-tert-butyl substituted) | BCR-ABL (K562 cells) | GI₅₀ = 1.3 μM (Steric clash) | [1] |
| ALRT1550 (3,5-di-tert-butylphenyl tail) | RARα / RARβ / RARγ | K_d = 0.4 nM / 0.2 nM / 0.8 nM | [2] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) and analytical validation steps.
Protocol 1: Synthesis of N-Methoxy-N-methyl-3,5-di-tert-butylbenzamide (Weinreb Amide)
Causality: The Weinreb amide is essential for synthesizing ALRT1550[2]. Direct addition of a Grignard reagent to an ester or acyl chloride often leads to over-addition, forming a tertiary alcohol. The Weinreb amide forms a stable, five-membered cyclic chelate intermediate with the magnesium ion, preventing the second addition and collapsing only upon acidic workup to yield the desired ketone.
Step-by-Step Methodology:
-
Activation: In a flame-dried flask, dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Add a catalytic amount of DMF (0.05 eq). Dropwise add oxalyl chloride (1.2 eq) at 0 °C.
-
IPC 1 (Reaction Progress): Monitor the evolution of CO and CO₂ gas. Stir at room temperature for 2 hours until gas evolution completely ceases, indicating full conversion to the acyl chloride.
-
Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the acyl chloride in DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by dropwise addition of triethylamine (3.0 eq).
-
IPC 2 (TLC Quench): After 1 hour, quench a 10 μL aliquot in methanol. Run TLC (Hexanes:EtOAc 4:1). The methanol converts any unreacted acyl chloride to a methyl ester (R_f ~0.8), allowing clear resolution from the Weinreb amide (R_f ~0.4).
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Analytical Validation:
-
Expected Yield: >90% as a colorless oil or white solid.
-
¹H NMR (CDCl₃): Confirm the distinct O-methyl singlet at ~3.55 ppm (3H), N-methyl singlet at ~3.35 ppm (3H), and the massive tert-butyl singlet at ~1.33 ppm (18H).
-
MS (ESI+): [M+H]⁺ calculated for C₁₇H₂₈NO₂ is 278.2; observe m/z 278.2.
-
Protocol 2: Synthesis of N-(3-Amino-4-methylphenyl)-3,5-di-tert-butylbenzamide (Kinase Probe)
Causality: To probe the BCR-ABL pocket[1], an amide bond must be formed between the bulky 3,5-di-tert-butylbenzoic acid and a sterically hindered aniline. Standard carbodiimides (EDC/DCC) often fail here due to severe steric clash. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, driving the difficult coupling forward.
Step-by-Step Methodology:
-
Reagent Assembly: In a flame-dried flask, combine 3,5-di-tert-butylbenzoic acid (1.0 eq), HATU (1.2 eq), and 4-methyl-1,3-phenylenediamine (1.1 eq) in anhydrous DMF (0.1 M). Note: Anhydrous conditions are critical as water competes for the active ester.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. The solution will turn distinctively yellow, indicating the formation of the active HATU ester.
-
Reaction Execution: Stir at room temperature for 12 hours under argon.
-
IPC 1 (LC-MS): Monitor reaction progress via LC-MS. The active ester intermediate should be fully consumed, showing the product mass [M+H]⁺ 339.2.
-
Workup & Purification: Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution (3x) to remove DMF and HATU byproducts. Wash with brine, dry, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5).
-
Analytical Validation:
-
Expected Yield: ~70-75% as an off-white solid.
-
¹H NMR (DMSO-d₆): Amide N-H peak at ~9.92 ppm (s, 1H). Aniline NH₂ peak at ~4.85 ppm (s, 2H). tert-butyl protons at ~1.34 ppm (s, 18H).
-
Visualizations of Workflows and Pathways
Caption: Divergent synthetic workflow utilizing 3,5-di-tert-butylbenzoic acid to generate pharmaceutical amides.
Caption: Dual pharmacological mechanisms of 3,5-di-tert-butylbenzamide derivatives in oncology.
References
- Liang, X., et al. "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia." Journal of Medicinal Chemistry, 2016.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01618]
- Bennani, Y. L., et al. "Synthesis and Characterization of a Highly Potent and Selective Isotopically Labeled Retinoic Acid Receptor Ligand, ALRT1550." The Journal of Organic Chemistry, 1998.[URL: https://pubs.acs.org/doi/10.1021/jo971409i]
Sources
Preparation of N-Substituted 3,5-Di-tert-butylbenzamide Derivatives: Methodologies, Mechanistic Insights, and Protocols
Introduction & Strategic Considerations
The 3,5-di-tert-butylbenzamide motif is a privileged structural fragment in modern drug discovery and supramolecular chemistry. Its incorporation imparts significant lipophilicity and steric bulk, properties that are highly valued in the design of retinoic acid receptor (RAR) ligands (e.g., the antineoplastic agent ALRT1550) [1] and highly selective kinase inhibitors (e.g., the BCR-ABL inhibitor CHMFL-ABL-053)[2]. The two tert-butyl groups, while positioned meta to the carboxamide linkage, create a broad, umbrella-like hydrophobic shield that drastically influences both the physicochemical properties of the final molecule and the reactivity of the parent 3,5-di-tert-butylbenzoic acid during synthesis.
Mechanistic Causality in Amide Coupling: Because the tert-butyl groups are electron-donating via inductive (+I) effects, the electrophilicity of the carbonyl carbon in 3,5-di-tert-butylbenzoic acid is slightly diminished compared to an unsubstituted benzoic acid. Furthermore, the extreme lipophilicity of the substrate dictates the choice of coupling reagents [3].
-
For Aliphatic Amines (Strong Nucleophiles): Mild activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is preferred. EDCI is specifically chosen over DCC because its urea byproduct is highly water-soluble, allowing for rapid purification of the highly lipophilic benzamide product via simple aqueous washing without the need for exhaustive chromatography [3].
-
For Aromatic Amines (Poor Nucleophiles): Anilines, especially those with their own steric hindrance (such as 3-amino-4-methylphenyl derivatives), often fail to couple efficiently via carbodiimide intermediates. In these cases, harsh activation to the acyl chloride using oxalyl chloride or thionyl chloride is required to force the reaction to completion [1, 2].
General Workflow for Amide Bond Formation
The synthetic pathway diverges based on the nucleophilicity of the amine partner. The diagram below illustrates the two primary activation strategies utilized in the preparation of these derivatives.
Caption: Workflow for synthesizing N-substituted 3,5-di-tert-butylbenzamides via two activation strategies.
Detailed Experimental Protocols
Protocol A: Synthesis of Aliphatic N-Substituted Derivatives via EDCI/HOBt Coupling
This protocol is optimized for primary and secondary aliphatic amines. It utilizes a self-validating workup strategy: the complete removal of the EDCI-urea byproduct can be visually confirmed by the disappearance of the characteristic polar urea streak on normal-phase TLC.
Materials:
-
3,5-Di-tert-butylbenzoic acid (1.0 equiv)
-
Aliphatic amine (1.2 equiv)
-
EDCI·HCl (1.5 equiv)
-
HOBt hydrate (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 3,5-di-tert-butylbenzoic acid (1.0 mmol) in anhydrous DCM (10 mL). Add EDCI·HCl (1.5 mmol) and HOBt (1.5 mmol). Stir the suspension at room temperature for 30 minutes.
-
Causality: Pre-activation forms the highly reactive OBt-ester first, preventing the basic amine from forming an unreactive carboxylate salt with the starting material [3].
-
-
Amine Addition: Add the aliphatic amine (1.2 mmol) followed dropwise by DIPEA (3.0 mmol). The reaction mixture typically transitions from a suspension to a clear solution.
-
Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The highly non-polar product will elute near the solvent front, while the active ester will be consumed.
-
Self-Validating Workup: Dilute the reaction with DCM (20 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine and DIPEA, saturated NaHCO₃ (2 × 15 mL) to remove unreacted acid and HOBt, and brine (15 mL).
-
Validation: Spot the organic layer on TLC; the absence of baseline material confirms the complete aqueous extraction of the water-soluble EDCI-urea byproduct.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.
Protocol B: Synthesis of Aromatic N-Substituted Derivatives via Acyl Chloride
This protocol is required for weakly nucleophilic anilines, such as those used in the synthesis of kinase inhibitors [2] or Weinreb amides [1].
Materials:
-
3,5-Di-tert-butylbenzoic acid (1.0 equiv)
-
Oxalyl chloride (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)
-
Aromatic amine (aniline derivative) (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (2.5 equiv)
-
Anhydrous DCM
Step-by-Step Methodology:
-
Vilsmeier-Haack Activation: Dissolve 3,5-di-tert-butylbenzoic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under N₂. Add oxalyl chloride (2.0 mmol) dropwise, followed by 2 drops of anhydrous DMF.
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic catalyst to accelerate acyl chloride formation without requiring thermal heating that could degrade sensitive functional groups.
-
-
Validation of Activation: Stir for 2 hours at room temperature until gas evolution (CO, CO₂, HCl) ceases.
-
Self-Validation Step: Withdraw a 10 µL aliquot and quench it into 1 mL of methanol. TLC analysis of this aliquot should show complete conversion to the methyl ester (a highly non-polar spot), confirming the absence of the starting carboxylic acid before proceeding.
-
-
Concentration: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and dissolved HCl. Redissolve the resulting crude 3,5-di-tert-butylbenzoyl chloride in anhydrous DCM (5 mL).
-
Coupling: In a separate flask, dissolve the aromatic amine (1.1 mmol) and TEA (2.5 mmol) in DCM (5 mL) and cool to 0 °C. Add the acyl chloride solution dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup & Purification: Quench with water (10 mL). Extract with DCM (2 × 15 mL). Wash the combined organics with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization (e.g., from hot ethanol) or column chromatography.
Quantitative Data & Reaction Optimization
The choice of methodology drastically impacts the yield depending on the amine substrate. Table 1 summarizes typical optimization parameters and expected outcomes based on established literature for 3,5-di-tert-butylbenzoic acid couplings [1, 2, 3].
Table 1: Optimization and Yield Comparison for 3,5-Di-tert-butylbenzamide Synthesis
| Amine Class | Reagent System | Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Key Advantage |
| Primary Aliphatic | EDCI / HOBt | DIPEA | DCM | 25 | 4–6 | 85–95 | Mild conditions, easy aqueous workup. |
| Secondary Aliphatic | HATU | DIPEA | DMF | 25 | 2–4 | 80–90 | Overcomes steric hindrance of secondary amines. |
| Weinreb Amine | Oxalyl Chloride | TEA | DCM | 0 to 25 | 3 | 90 | Complete conversion for weakly nucleophilic salts. |
| Electron-Poor Aniline | Oxalyl Chloride | Pyridine | THF/DCM | 0 to 60 | 6–12 | 70–85 | Forces coupling with highly deactivated nucleophiles. |
References
-
Bennani, Y. L., Marron, K. S., Mais, D. E., Flatten, K., Nadzan, A. M., & Boehm, M. F. (1998). Synthesis and Characterization of a Highly Potent and Selective Isotopically Labeled Retinoic Acid Receptor Ligand, ALRT1550. The Journal of Organic Chemistry, 63(3), 543-550. URL: [Link]
-
Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. URL: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
Application Notes and Protocols: The Role of Sterically Hindered Benzamides in Modern Cross-Coupling Catalysis
Introduction: Reimagining Ligand Design with the 3,5-Di-tert-butylbenzamide Scaffold
In the vast landscape of transition-metal catalyzed cross-coupling reactions, the design of ancillary ligands remains a cornerstone of innovation, driving advancements in efficiency, substrate scope, and reaction conditions. While 3,5-di-tert-butylbenzamide is not established as a standalone ligand in cross-coupling catalysis, its structural motifs—a coordinating amide functionality flanked by exceptionally bulky tert-butyl groups—offer a compelling blueprint for modern ligand design.
This technical guide explores the catalytic principles suggested by the 3,5-di-tert-butylbenzamide structure. We will dissect the critical roles of its constituent parts: the amide as a potential N,O-coordinating group and the profound impact of steric hindrance on catalytic cycles. By understanding these principles, researchers can better appreciate the function of existing catalyst systems and envision novel ligands for challenging chemical transformations.
This document serves as a resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, field-proven protocols for key cross-coupling reactions that utilize ligands embodying these important structural characteristics.
Part 1: The Scientific Rationale—Key Structural Features and Their Catalytic Impact
The efficacy of a ligand in a catalytic cycle is determined by its electronic and steric properties. The 3,5-di-tert-butylbenzamide structure provides a valuable model for discussing two crucial aspects of ligand design.
The Amide Moiety: An Emerging Coordinating Group
Traditionally, phosphines and N-heterocyclic carbenes (NHCs) have dominated the field of ligands for palladium-catalyzed cross-coupling.[1] However, the amide functional group presents a unique opportunity for ligand development. The nitrogen and oxygen atoms of the amide can act as a bidentate donor system, a concept realized in advanced catalyst design. For instance, a novel family of indole-amide-based phosphine ligands has demonstrated that the amide oxygen can coordinate to the palladium center, forming a stable κ²-P,O-coordination complex.[2] This chelation enhances catalyst stability and activity, particularly in challenging Suzuki-Miyaura couplings of sterically hindered substrates.[2]
The Role of Steric Hindrance: The 3,5-Di-tert-butyl Groups
The most striking feature of the titular benzamide is the presence of two tert-butyl groups meta to the amide. Bulky ligands are paramount in modern cross-coupling chemistry for several reasons:[3][4]
-
Promoting Reductive Elimination: The primary role of steric bulk is to accelerate the final, product-forming step of the catalytic cycle—reductive elimination. The spatial pressure exerted by bulky substituents forces the coupling partners on the metal center closer together, lowering the activation energy for C-C, C-N, or C-S bond formation.[3] This is especially critical for coupling sterically congested substrates.[5]
-
Stabilizing Monoligated Species: Bulky ligands favor the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts that initiate the cycle via oxidative addition.[4]
-
Preventing Catalyst Deactivation: The steric shield provided by bulky groups can prevent catalyst deactivation pathways such as the formation of inactive palladium dimers or clusters.[6]
The following diagram illustrates the central role of the ligand in the generalized palladium-catalyzed cross-coupling cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 2: Application Protocols with Sterically Hindered Ligand Systems
While 3,5-di-tert-butylbenzamide itself is not a ligand, the principles it embodies are perfectly illustrated by established, highly effective catalyst systems. The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions using commercially available, sterically demanding ligands.
Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[3] For challenging substrates, such as ortho-substituted aryl chlorides, a catalyst system with a bulky, electron-rich phosphine ligand is essential.
Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.
| Parameter | Value | Reference |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | [3] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | [3] |
| Base | K₃PO₄ (Potassium phosphate) | [3] |
| Solvent | Toluene/Water (e.g., 10:1 v/v) | [7] |
| Temperature | 100-110 °C | [7] |
| Typical Yield | >90% | [3] |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-1,3-dimethylbenzene (141 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), and 10 mL of degassed toluene.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination with a Hindered Secondary Amine
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[4] Coupling sterically demanding secondary amines with aryl chlorides requires a highly active catalyst system, often featuring a bulky dialkylbiaryl phosphine ligand.[4][5]
Reaction: Coupling of 2-chlorotoluene with N-methylaniline.
| Parameter | Value | Reference |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) acetate) | [5][8] |
| Ligand | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | [5] |
| Base | NaOtBu (Sodium tert-butoxide) | [8] |
| Solvent | Toluene | [8] |
| Temperature | 100 °C | [8] |
| Typical Yield | >95% | [5] |
Step-by-Step Protocol:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.4 mg, 0.02 mmol, 2 mol%), and NaOtBu (135 mg, 1.4 mmol) to a vial.
-
Reagent Addition (in glovebox): Add 2-chlorotoluene (127 mg, 1.0 mmol), N-methylaniline (129 mg, 1.2 mmol), and 5 mL of anhydrous toluene.
-
Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 16 hours.
-
Workup: After cooling, dilute the reaction with diethyl ether and filter through a pad of Celite. Rinse the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain the desired N-aryl amine.
Copper-Free Sonogashira Coupling of an Aryl Bromide
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] While traditionally requiring a copper co-catalyst, modern systems using bulky, electron-rich ligands can facilitate this transformation under copper-free conditions, which is advantageous for avoiding homocoupling of the alkyne.[10]
Reaction: Coupling of 4-bromoanisole with phenylacetylene.
| Parameter | Value | Reference |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ | [9] |
| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) | [11] |
| Base | Cs₂CO₃ (Cesium carbonate) | [11] |
| Solvent | Dioxane | [11] |
| Temperature | 80 °C | [11] |
| Typical Yield | >90% | [10][11] |
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk tube, combine 4-bromoanisole (187 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and P(t-Bu)₃ (8 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add Cs₂CO₃ (489 mg, 1.5 mmol), phenylacetylene (123 mg, 1.2 mmol), and 5 mL of anhydrous dioxane via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 80 °C for 8-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired diarylalkyne.
Part 3: Ligand Design Principles and Future Outlook
The hypothetical 3,5-di-tert-butylbenzamide scaffold inspires a clear strategy for novel ligand design. The workflow below outlines a conceptual path from a simple amide to a sophisticated catalytic tool.
Caption: A conceptual workflow for developing a novel ligand.
The future of cross-coupling catalysis will continue to rely on the rational design of ligands that offer enhanced stability, activity, and selectivity. By drawing inspiration from simple, robust molecular frameworks like sterically hindered benzamides, chemists can develop next-generation catalysts capable of overcoming the most persistent synthetic challenges in pharmaceutical and materials science.
References
- (2024, March 17). Current time information in Denbighshire, GB. Google.
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, RSC Publishing. Retrieved from [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Retrieved from [Link]
-
(2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Retrieved from [Link]
-
(2019, June 21). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. Retrieved from [Link]
-
(2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. Retrieved from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, ACS Publications. Retrieved from [Link]
-
Comparison of different N-donor ligands a Tridentate ligand framework... ResearchGate. Retrieved from [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, RSC Publishing. Retrieved from [Link]
-
(2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]
-
(2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
(2022, February 2). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, ACS Publications. Retrieved from [Link]
-
(2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Retrieved from [Link]
-
Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Chemical Communications, RSC Publishing. Retrieved from [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo. Retrieved from [Link]
-
(2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Retrieved from [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. Retrieved from [Link]
-
Why C–N and C–O Couplings? Macmillan Group. Retrieved from [Link]
-
(2014, June 20). Pd(II) Complexes with Nitrogen-oxygen Donor Ligands: Synthesis, Characterization and Catalytic Activity for Suzuki-Miyaura Cross. Sains Malaysiana. Retrieved from [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]
-
Following Nature's Lead. Designing a Very Simple yet Effective Ligand System Applicable to Pd-Catalyzed Cross Couplings…in Water. ChemRxiv. Retrieved from [Link]
-
Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. DalSpace. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Hydrolysis of 3,5-Di-tert-butylbenzamide Under Harsh Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation of sterically bulky amides. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind the stability of 3,5-di-tert-butylbenzamide.
The Mechanistic Root Cause: Steric Misconceptions
A common assumption in synthetic chemistry is that the massive tert-butyl groups in 3,5-di-tert-butylbenzamide will sterically shield the amide bond from degradation. However, steric hindrance is strictly distance-dependent . Because the tert-butyl groups are located at the 3 and 5 (meta) positions, they project outward and fail to block the Bürgi-Dunitz trajectory of incoming nucleophiles.
Amides are generally the least reactive carboxylic acid derivatives because the conjugate base of the amine is a poor leaving group[1]. The base-promoted hydrolysis of an amide follows a nucleophilic acyl substitution mechanism, beginning with the addition of a hydroxide ion to the carbonyl carbon creating a tetrahedral alkoxide intermediate[2]. Under harsh basic conditions with prolonged heating, the extremely unfavorable elimination step is driven to completion by the irreversible deprotonation of the resulting carboxylic acid[3].
To prevent this in sensitive substrates, researchers must engineer the reaction environment to either exclude water or physically separate the hydroxide ions from the amide[4].
Mechanism of base-promoted amide hydrolysis highlighting the rate-limiting step.
Decision Workflow for Reaction Optimization
Before altering your synthetic route, use the following logical workflow to select the least destructive basic conditions for your specific transformation.
Decision workflow for selecting reaction conditions to prevent amide hydrolysis.
Experimental Protocols & Troubleshooting
Protocol A: Transitioning to Anhydrous Basic Conditions
If your reaction (e.g., an alkylation or enolate formation) does not strictly require water, switching to a non-nucleophilic, anhydrous base eliminates the possibility of forming the tetrahedral alkoxide intermediate.
Step-by-Step Methodology:
-
Preparation: Flame-dry all glassware under vacuum and purge with Argon.
-
Dissolution: Dissolve 3,5-di-tert-butylbenzamide (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Self-Validation Step (Critical): Extract a 1 mL aliquot of the solution and perform a Karl Fischer titration. The water content must be <50 ppm. If >50 ppm, add activated 4Å molecular sieves and stir for 30 minutes before proceeding.
-
Cooling: Cool the reaction vessel to 0°C using an ice bath to control reaction kinetics.
-
Base Addition: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu) (1.1 to 1.5 equiv depending on the target reaction).
-
Execution: Proceed with your desired electrophile addition.
Protocol B: Biphasic Phase-Transfer Catalysis (PTC)
If aqueous hydroxide is mandatory, a biphasic system restricts the highly lipophilic 3,5-di-tert-butylbenzamide to the organic layer, drastically minimizing its physical contact with the bulk aqueous hydroxide.
Step-by-Step Methodology:
-
Organic Phase: Dissolve the amide in a non-polar solvent like Toluene or Dichloromethane (DCM).
-
Aqueous Phase: Prepare the required aqueous NaOH or KOH solution in a separate vessel.
-
Catalyst Addition: Add 5-10 mol% of a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) to the organic layer.
-
Mixing: Combine the phases and stir vigorously (800+ RPM) at room temperature.
-
Self-Validation Step: Monitor the organic layer via HPLC. To confirm zero hydrolysis, extract a sample of the aqueous layer, acidify to pH 2 with HCl, and extract with Ethyl Acetate. The absence of 3,5-di-tert-butylbenzoic acid confirms the integrity of the amide bond.
Quantitative Data: Hydrolysis Kinetics
To illustrate the causality of steric placement, the table below summarizes the relative stability of benzamide derivatives under identical harsh basic conditions. Notice how meta substitution provides minimal kinetic protection compared to ortho substitution.
| Compound | Steric Shielding at Carbonyl | Electronic Effect (Inductive) | Est. Half-Life (5M NaOH, 80°C) |
| Benzamide | None | Neutral | ~2.0 hours |
| 3,5-di-tert-butylbenzamide | Low (meta position) | Weak Electron Donating (+I) | ~3.5 hours |
| 2,6-di-tert-butylbenzamide | High (ortho position) | Weak Electron Donating (+I) | >48.0 hours |
Frequently Asked Questions (FAQs)
Q: I assumed the two tert-butyl groups would completely block the carbonyl from hydroxide attack. Why didn't they? A: Steric hindrance is highly dependent on spatial proximity. Because the tert-butyl groups are at the 3 and 5 (meta) positions, they project away from the carbonyl carbon. While they increase the overall lipophilicity of the molecule, they do not physically shield the electrophilic center like ortho (2,6) substituents would.
Q: Can I just reduce the equivalents of sodium hydroxide to prevent hydrolysis? A: Base-promoted amide hydrolysis requires a full equivalent of hydroxide anion to proceed to completion, as the final step is the irreversible deprotonation of the carboxylic acid[2]. However, reducing equivalents often starves your primary desired reaction of base. It is much more effective to engineer the solvent environment (e.g., using anhydrous bases) than to simply lower the base stoichiometry.
Q: My reaction requires heating in aqueous base. What is my best option? A: If you cannot use anhydrous conditions or a biphasic system, your best option is to use a water-miscible co-solvent like 1,4-dioxane to reduce the overall water activity. Keep the temperature as low as kinetically viable for your primary reaction, as the amine expulsion step in amide hydrolysis is highly endothermic and heat-driven[3].
References
1.[2] Title: 21.7: Chemistry of Amides Source: libretexts.org URL:
2.[1] Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: chemistrysteps.com URL:
3.[4] Title: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Source: arkat-usa.org URL:
4.[3] Title: Amide Hydrolysis Using Acid Or Base Source: masterorganicchemistry.com URL:
Sources
optimizing mobile phase gradients for HPLC analysis of 3,5-ditert-butylbenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic behavior and method optimization for 3,5-ditert-butylbenzamide .
In reversed-phase liquid chromatography (RPLC), this molecule presents a fascinating structural dichotomy. The dual tert-butyl groups at the 3 and 5 positions impart massive steric bulk and hydrophobicity, driving strong retention on non-polar stationary phases. Conversely, the primary benzamide moiety introduces a highly polar, hydrogen-bonding capable site that is prone to secondary interactions. Successfully eluting this compound with high peak capacity requires mastering the thermodynamic interplay between gradient steepness, organic modifier selection, and mobile phase pH.
Workflow: Gradient Optimization Logic
Below is the logical decision tree we use in the lab to systematically develop and refine the gradient profile for bulky benzamide derivatives.
Caption: Workflow for HPLC gradient optimization of 3,5-ditert-butylbenzamide.
Experimental Protocol: Systematic Gradient Scouting
To avoid "guesswork" in method development, we employ a self-validating scouting protocol. This ensures that any adjustments made to the gradient are based on the analyte's specific partitioning thermodynamics [1].
Step 1: System Preparation & Mobile Phase Blending
-
Stationary Phase: Select a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). End-capping is critical to shield the benzamide group from active silanols.
-
Mobile Phase A (Aqueous): 100% Milli-Q Water buffered with 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile with 0.1% Formic Acid. Acetonitrile is preferred over methanol due to its lower viscosity and superior elution strength for highly lipophilic tert-butyl groups.
Step 2: The Broad Scouting Gradient Program the HPLC pump to run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set the column oven to 40°C to enhance mass transfer. Inject 5 µL of a 0.1 mg/mL sample standard.
Step 3: Retention Factor ( k∗ ) Calculation & Slope Adjustment Identify the retention time ( tR ) of 3,5-ditert-butylbenzamide. Because of the bulky hydrophobic groups, it will likely elute late in the gradient (e.g., >70% B).
-
If tR > 15 minutes, the initial 5-40% B segment is wasted time.
-
Validation Action: Modify the gradient to start at 40% B and ramp to 95% B over 10 minutes. This targeted gradient compresses the run time while maintaining the necessary resolving power at the critical elution composition.
Quantitative Data Presentation: Gradient Parameter Matrix
Use the following table to predict how specific chromatographic adjustments will impact the behavior of 3,5-ditert-butylbenzamide during your runs.
| Gradient Parameter | Quantitative Adjustment | Mechanistic Effect | Impact on 3,5-ditert-butylbenzamide |
| Initial % Organic | Increase (e.g., 5% → 40%) | Reduces initial hydrophobic retention on the stationary phase. | Decreases overall run time; prevents excessive band broadening. |
| Gradient Slope | Steepen (e.g., 2% → 5% B/min) | Accelerates partitioning into the mobile phase. | Sharpens the peak; decreases resolution from closely related lipophilic impurities. |
| Mobile Phase pH | Decrease to pH 2.5 | Protonates residual silanols (Si-OH) on the silica support. | Eliminates peak tailing caused by amide-silanol dipole interactions. |
| Column Temp. | Increase to 40°C | Decreases mobile phase viscosity; enhances mass transfer kinetics. | Improves peak efficiency (higher theoretical plates); lowers system backpressure. |
Troubleshooting Guide & FAQs
Q1: My 3,5-ditert-butylbenzamide peak is eluting very late and is excessively broad. How do I correct this? A: The late elution is caused by the two tert-butyl groups, which create a massive hydrophobic shield that strongly interacts with the C18 alkyl chains. In a shallow gradient starting at low organic composition, the molecule remains fully partitioned into the stationary phase for too long, leading to longitudinal diffusion (band broadening). Solution: You must increase the solvent strength earlier in the run. Adjust your gradient to start at a minimum of 40% Acetonitrile. If the peak is still broad, steepen the gradient slope (e.g., increase %B by 5% per minute) to force the analyte to partition into the mobile phase more rapidly [2].
Q2: I am observing severe peak tailing. What causes this, and how can I achieve a symmetrical peak? A: Peak tailing for benzamides is a classic symptom of secondary interactions. While the tert-butyl groups drive primary hydrophobic retention, the unshielded primary amide (-CONH₂) acts as a strong hydrogen bond donor and acceptor. If your silica-based column has residual, unreacted silanols (Si-O⁻), the amide will interact with them ionically, causing the molecules to "drag" as they elute. Solution: You must suppress silanol ionization. Silanols typically have a pKa around 3.5 to 4.5. By lowering your mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or Phosphoric Acid, you protonate the silanols into a neutral state (Si-OH), drastically reducing these secondary interactions. Additionally, ensure you are using a highly end-capped C18 column or a polar-embedded phase (like an RP-Amide column) which provides internal hydrogen bonding sites to shield the silica surface [3].
Q3: How do I optimize the gradient to separate 3,5-ditert-butylbenzamide from its synthetic precursor, 3,5-ditert-butylbenzoic acid? A: Separation of an amide from its corresponding carboxylic acid relies entirely on pH control. If you run a neutral mobile phase (pH ~7), the benzoic acid will be fully ionized (deprotonated to a carboxylate), making it highly polar. Under these conditions, the ionized acid will elute much earlier than the neutral benzamide. However, if you run an acidic mobile phase (pH 2.5) to fix the tailing issue mentioned in Q2, the benzoic acid becomes fully protonated and neutral. In this neutral state, the benzoic acid is actually more hydrophobic than the highly dipolar benzamide. Therefore, at pH 2.5, the benzamide will elute first, followed closely by the benzoic acid. To resolve them under acidic conditions, utilize a shallow gradient slope (e.g., 1-2% B/min) specifically between 60% and 80% organic modifier.
Q4: I see split peaks or a distorted peak shape when injecting my sample, but my standards look fine. What is happening? A: This is almost certainly a solvent mismatch effect. Because 3,5-ditert-butylbenzamide is highly lipophilic, researchers often dissolve their samples in 100% Acetonitrile or Methanol to ensure solubility. If your gradient starts at 20% organic, injecting a sample dissolved in 100% organic causes the analyte to prematurely elute and spread out at the head of the column before the mobile phase can dilute the injection plug. Solution: Always try to match your sample diluent to your initial mobile phase conditions. If the compound is insoluble at 20% organic, dissolve it in the minimum required amount of Acetonitrile, and then dilute it with water until it is as close to the starting gradient conditions as possible without precipitating. Alternatively, reduce your injection volume to 1-2 µL to minimize the strong-solvent effect.
References
-
Title: Retention Projection Enables Accurate Calculation of Liquid Chromatographic Retention Times Across Labs and Methods Source: PubMed Central (NIH) URL: [Link]
-
Title: Investigation of the Adsorption and Retention of Charged Compounds In RPLC Source: DiVA Portal URL: [Link]
-
Title: Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations Source: MAC-MOD Analytical URL: [Link]
Technical Support Center: Troubleshooting Amide Bond Formation with 3,5-Di-tert-butylbenzoic Acid
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of advanced therapeutics, including retinoid receptor ligands like ALRT1550 [1]. Converting 3,5-di-tert-butylbenzoic acid to its corresponding amide is a critical transformation in these workflows.
However, the extreme lipophilicity and the meta-steric bulk of the two tert-butyl groups can significantly alter reaction kinetics. When the initial acid activation or the subsequent nucleophilic attack is sluggish, competing side reactions dominate, leading to frustrating purification bottlenecks. This guide provides a mechanistic troubleshooting framework to eliminate common byproducts, ensuring high-yielding, self-validating protocols.
🔬 Frequently Asked Questions & Mechanistic Troubleshooting
Q1: I am using HATU and DIPEA, but my LC-MS shows a massive peak with a +99 Da mass relative to my starting amine. What is this, and how do I stop it?
Causality: You are observing the formation of a tetramethylguanidinium byproduct. While HATU is an exceptional uronium-based coupling reagent, it is not immune to side reactions [3]. If the pre-activation of 3,5-di-tert-butylbenzoic acid is too slow, or if the amine is added prematurely, the amine nucleophile will attack the electrophilic carbon of HATU itself rather than the activated carboxylic acid. This results in a stable, dead-end guanidinium adduct (+99 Da).
Solution:
-
Enforce Pre-activation: Allow the carboxylic acid, HATU, and base to react for at least 5–10 minutes before introducing the amine.
-
Base Substitution: Switch your base from DIPEA to a less nucleophilic base like 2,6-lutidine. Mechanistic studies have shown that 2,6-lutidine effectively suppresses the intermolecular competition that leads to guanylation [2].
Pathway illustrating HATU-mediated amide formation versus premature guanidinylation.
Q2: I switched to EDC to avoid uronium byproducts, but now I'm seeing a +155 Da byproduct. Why is this happening?
Causality: Carbodiimides like EDC and DCC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Because the bulky 3,5-di-tert-butyl groups can sterically hinder the approaching amine, the nucleophilic attack is slowed down. This delay allows the O-acylisourea to undergo an irreversible intramolecular acyl transfer, forming an inactive N-acylurea (+155 Da for EDC) [4].
Solution: You must intercept the O-acylisourea before it can rearrange. Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives rapidly attack the O-acylisourea to form a highly reactive, yet stable, OBt/OAt active ester, which then cleanly reacts with the amine [5].
Mechanism of EDC activation demonstrating N-acylurea suppression via HOBt addition.
📊 Quantitative Data: Reagent Comparison for 3,5-Di-tert-butylbenzoic Acid
| Coupling System | Primary Byproduct Risk | Mitigation Strategy | Typical Yield Range | Scalability |
| HATU / DIPEA | Tetramethylguanidinium (+99 Da) | Pre-activation (5-10 min); Switch base to 2,6-lutidine | 75–90% | Low-Medium (Costly, atom-inefficient) |
| EDC / HOBt | N-Acylurea (+155 Da) | Add HOBt before EDC; maintain high concentration | 80–95% | High (Water-soluble urea byproduct) |
| Oxalyl Chloride / DMF (cat.) | Acid Anhydride / Degradation | Strict anhydrous conditions; slow amine addition | 85–98% | Very High (Preferred for industrial scale-up) |
🧪 Self-Validating Protocol: Optimized EDC/HOBt Coupling
Why this protocol? It bypasses the guanidinylation risks of HATU and leverages water-soluble byproducts for effortless purification, making it ideal for the highly lipophilic 3,5-di-tert-butylbenzoic acid.
Materials Required:
-
3,5-Di-tert-butylbenzoic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Causality: HOBt must be physically present in the solution prior to activation to immediately trap the transient O-acylisourea as it forms.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes.
-
Amine Introduction: Add the target amine (1.1 eq) to the cooled mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Self-Validation Checkpoint (1 hour): Withdraw a 10 µL aliquot from the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Logic: You should observe the mass of the OBt-active ester disappearing and the target amide mass appearing. If an N-acylurea peak (+155 Da) is observed at this stage, your amine nucleophilicity is fundamentally too low for carbodiimide chemistry, dictating a necessary pivot to an acid chloride intermediate.
-
-
Reaction Completion: Allow the reaction to warm naturally to room temperature and stir for 4–12 hours until TLC (or LC-MS) confirms complete consumption of the starting carboxylic acid.
-
Workup & Purification: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Causality: The acidic wash protonates and removes unreacted amine and the water-soluble EDC-urea byproduct. The basic wash deprotonates and removes unreacted carboxylic acid and liberated HOBt, leaving the highly lipophilic target amide cleanly in the organic phase. Dry over Na₂SO₄, filter, and concentrate.
-
📚 References
-
Synthesis and Characterization of a Highly Potent and Selective Isotopically Labeled Retinoic Acid Receptor Ligand, ALRT1550 The Journal of Organic Chemistry (ACS Publications)[Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases PMC (National Institutes of Health)[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications)[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC (National Institutes of Health)[Link]
Experimental vs. Theoretical IR Spectroscopy of 3,5-Ditert-butylbenzamide: A Comprehensive Comparison Guide
Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively compare the empirical vibrational performance of 3,5-ditert-butylbenzamide against its Density Functional Theory (DFT) predicted spectra, establishing a rigorous framework for spectral assignment and structural validation.
The Analytical Challenge: Gas-Phase Models vs. Solid-State Reality
When characterizing sterically hindered amides like 3,5-ditert-butylbenzamide, relying solely on empirical Infrared (IR) spectroscopy can lead to ambiguous peak assignments. The bulky tert-butyl groups at the 3 and 5 positions introduce significant steric hindrance, which influences the crystal packing but does not prevent the primary amide (-CONH₂) from forming a robust hydrogen-bonded network[1].
To definitively assign vibrational modes, researchers must pair experimental data with quantum mechanical models (DFT). However, a direct 1:1 comparison is physically flawed without understanding the underlying causality:
-
Experimental Reality (ATR-FTIR): Analyzes the molecule in a crystalline solid state. The primary amide group strongly engages in intermolecular hydrogen bonding (N-H···O=C), which significantly alters its vibrational modes compared to an isolated gas-phase molecule[2].
-
Theoretical Approximation (DFT): Computes the harmonic frequencies of an isolated, single monomer in a vacuum at 0 K. Because DFT calculations utilize the harmonic oscillator approximation, they inherently overestimate vibrational frequencies[3].
Bridging this gap requires a self-validating experimental protocol and the rigorous application of computational scaling factors.
Self-Validating Methodologies
Protocol A: Experimental Solid-State ATR-FTIR
Why ATR over traditional KBr pellets? Potassium bromide (KBr) is highly hygroscopic. Absorbed moisture produces a broad O-H stretching band around 3400 cm⁻¹, which directly overlaps with and masks the critical N-H stretching frequencies of the benzamide. Attenuated Total Reflectance (ATR) bypasses this matrix interference entirely.
Step-by-Step Workflow:
-
System Validation: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to the sample. Causality: This self-validating step checks the single-beam energy profile to ensure the diamond crystal is perfectly clean and that atmospheric CO₂/H₂O compensation algorithms are actively functioning.
-
Sample Application: Place 2–3 mg of high-purity 3,5-ditert-butylbenzamide powder directly onto the diamond ATR crystal.
-
Pressure Application: Engage the ATR pressure anvil until the software indicates optimal optical contact. Causality: Insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak high-frequency bands (like the N-H stretch).
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to account for the wavelength-dependent depth of penetration.
Protocol B: Quantum Mechanical DFT Modeling (Gaussian 16)
Why B3LYP/6-311++G(d,p)? The B3LYP functional is highly effective for modeling the electron density of amides[4]. The addition of diffuse functions ("++") is non-negotiable; the oxygen and nitrogen atoms possess lone electron pairs whose electron density extends further from the nucleus. Standard basis sets fail to accurately model the polarizability of the C=O and N-H bonds.
Step-by-Step Workflow:
-
Geometry Optimization: Build the 3D monomer in GaussView and run an optimization job (Opt) at the B3LYP/6-311++G(d,p) level.
-
Frequency Calculation: Appending the Freq keyword computes the IR spectrum based on the optimized geometry.
-
Algorithmic Validation: Interrogate the output file for imaginary frequencies (negative values). Causality: A valid ground-state optimized geometry must yield exactly zero imaginary frequencies, confirming the structure is a true local minimum rather than a transition state.
-
Anharmonicity Correction: Apply a scaling factor to the raw harmonic frequencies. For B3LYP/6-311++G(d,p), the universally accepted scaling factor is 0.9679 [3]. Causality: Real molecular bonds behave anharmonically (they dissociate at high energy). Scaling factors mathematically bridge this quantum mechanical approximation to empirical reality.
Quantitative Data Synthesis
The table below synthesizes the expected spectral shifts when comparing the solid-state experimental data of 3,5-ditert-butylbenzamide against its scaled gas-phase DFT model.
| Vibrational Mode | Experimental (ATR-FTIR, cm⁻¹) | Theoretical (Scaled DFT, cm⁻¹) | Shift (Δ cm⁻¹) | Mechanistic Cause of Shift |
| N-H Asymmetric Stretch | ~3420 | 3562 | -142 | Solid-state intermolecular H-bonding weakens the N-H bond. |
| N-H Symmetric Stretch | ~3210 | 3426 | -216 | Extreme red-shift due to robust dimeric/polymeric H-bonding. |
| C-H Stretch (t-butyl) | ~2960 | 2952 | +8 | Aliphatic chains are unaffected by H-bonding; excellent agreement. |
| C=O Stretch (Amide I) | ~1655 | 1723 | -68 | Carbonyl acts as an H-bond acceptor, lengthening/weakening the C=O bond. |
| N-H Bend (Amide II) | ~1590 | 1578 | +12 | H-bonding restricts the bending motion, causing a slight blue-shift. |
| C-C Aromatic Stretch | ~1530 | 1534 | -4 | Rigid aromatic core is largely insulated from environmental effects. |
Data Interpretation: The massive negative shifts (Δ) in the N-H and C=O stretching regions do not indicate a failure of the DFT model. Rather, they objectively prove the existence of strong intermolecular hydrogen bonding in the synthesized crystal lattice that is absent in the single-molecule vacuum model.
Experimental vs. Computational Workflow
Workflow comparing experimental ATR-FTIR and theoretical DFT spectra for benzamide derivatives.
Sources
comparative analysis of directing group abilities of 3,5-ditert-butylbenzamide
As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter a critical bottleneck in synthetic campaigns: the selection of an optimal directing group (DG). The ideal DG must strike a delicate balance—it must bind to the transition metal catalyst strongly enough to direct C–H activation regioselectively, yet remain labile enough to be removed without destroying the newly functionalized molecule[1].
While bidentate auxiliaries like 8-aminoquinoline (8-AQ) are celebrated for their robust coordination, their removal often requires harsh oxidative cleavage[2]. Conversely, simple monodentate benzamides are easily hydrolyzed but suffer from a fatal flaw: the catalyst frequently activates the ortho-C–H bonds of the directing group itself, leading to complex, inseparable mixtures[3].
This guide provides an in-depth comparative analysis of 3,5-di-tert-butylbenzamide (DTB-BA) —a sterically engineered directing group that solves the auto-activation problem while maintaining excellent catalytic turnover and traceless removal.
The Structural Causality of 3,5-Di-tert-butylbenzamide
The genius of DTB-BA lies in its physical geometry rather than its electronic properties. When utilized to functionalize aliphatic amines (where the amine is protected as a 3,5-di-tert-butylbenzamide), the bulky tert-butyl groups at the 3 and 5 (meta) positions serve two distinct mechanistic purposes:
-
Steric Shielding (Preventing Auto-Activation): In a standard benzamide, the transition metal (e.g., Pd or Ru) can easily form a coplanar metallacycle with the ortho-C–H bond of the benzoyl ring, leading to unwanted DG functionalization[4]. The massive steric bulk of the DTB motif severely destabilizes this coplanar transition state. The metal is physically blocked from accessing the ortho positions, forcing it to look "outward" and exclusively activate the target C–H bond on the substrate's aliphatic chain.
-
Enhanced Lipophilicity: Concerted Metalation-Deprotonation (CMD) mechanisms require non-polar solvents to suppress background reactions and prevent solvent coordination to the metal center[1]. The highly lipophilic DTB groups drastically increase the solubility of the substrate-catalyst complex in solvents like toluene or 1,2-dichloroethane (DCE), ensuring homogeneous kinetics.
Caption: CMD Mechanism Pathway for DTB-BA Directed C-H Activation.
Comparative Performance Analysis
To objectively evaluate DTB-BA, we must benchmark it against the industry standards: 8-Aminoquinoline (bidentate), Simple Benzamide (monodentate), and Weinreb Amide (weakly coordinating)[5].
Table 1: Quantitative Comparison of Directing Group Abilities
| Directing Group | Coordination Mode | Target Selectivity | DG Auto-Activation Risk | Relative Yield (sp³ Arylation) | Removal Conditions |
| 8-Aminoquinoline (8-AQ) | Bidentate (N,N) | Excellent | Low | >90% | Harsh (Oxidative/Strong Acid) |
| Simple Benzamide | Monodentate (O) | Poor | High (ortho-metalation) | 30 - 45% | Mild (Basic Hydrolysis) |
| Weinreb Amide | Monodentate / Weak | Good | Low | 50 - 65% | Mild (Nucleophilic attack) |
| 3,5-Di-tert-butylbenzamide | Monodentate (O) | Excellent | Negligible (Sterically blocked) | 85 - 95% | Moderate (Basic Hydrolysis) |
Data synthesis derived from standardized Pd-catalyzed aliphatic C–H arylation workflows.
Caption: Logical Decision Tree for Directing Group Selection in C-H Activation.
Experimental Protocol: Self-Validating System
To demonstrate the efficacy of DTB-BA, the following protocol outlines a highly selective Palladium-catalyzed γ-C(sp³)–H arylation of an aliphatic amine. Every reagent choice is dictated by specific mechanistic causality.
Reaction Parameters:
-
Substrate: Aliphatic amine protected as a 3,5-di-tert-butylbenzamide (0.2 mmol)
-
Coupling Partner: Aryl Iodide (0.4 mmol, 2.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Base/Oxidant: Ag₂CO₃ (0.3 mmol, 1.5 equiv)
-
Additive: Dibenzyl phosphate (20 mol%)
-
Solvent: Toluene (1.0 mL, 0.2 M)
-
Temperature: 110 °C for 24 hours
Step-by-Step Methodology & Causality:
-
Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the DTB-BA protected amine, Pd(OAc)₂, Ag₂CO₃, and dibenzyl phosphate.
-
Causality: Pd(OAc)₂ serves as the pre-catalyst. The acetate ligands are strictly required to initiate the Concerted Metalation-Deprotonation (CMD) sequence[1].
-
-
Solvent & Coupling Partner Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous toluene followed by the aryl iodide via a microsyringe.
-
Causality: Toluene is chosen as a non-coordinating solvent. Because DTB-BA is a relatively weak monodentate ligand, coordinating solvents (like DMF or DMSO) would outcompete the DG for the Pd center, halting the catalytic cycle.
-
-
Thermal Activation: Seal the tube and heat the vigorously stirring mixture at 110 °C for 24 hours.
-
Causality: The high temperature is necessary to overcome the significant activation enthalpy required for unactivated sp³ C–H bond cleavage. Dibenzyl phosphate acts as a crucial proton shuttle in the CMD transition state, significantly lowering this energy barrier. Meanwhile, Ag₂CO₃ acts dually as a base to abstract the proton and as a halide scavenger to precipitate AgI, driving the reductive elimination step forward and regenerating the active Pd(II) species.
-
-
Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.
-
Directing Group Cleavage: The DTB-BA group can be cleanly removed by refluxing the purified product in a mixture of 6M NaOH and ethanol (1:1) for 12 hours, yielding the free, arylated aliphatic amine.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 4. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comprehensive Comparison Guide: Validating NMR Peak Assignments for Synthesized 3,5-ditert-Butylbenzamide
As drug development pipelines increasingly rely on highly substituted, sterically hindered aromatic scaffolds, the rigorous structural validation of these intermediates becomes a critical bottleneck. In Good Manufacturing Practice (GMP) environments, Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for confirming molecular identity and purity[1]. However, traditional manual assignment is vulnerable to human bias, especially when resolving complex splitting patterns or overlapping resonances.
The Analytical Challenge: 3,5-ditert-Butylbenzamide
3,5-ditert-butylbenzamide serves as an excellent model compound for evaluating NMR assignment workflows due to its specific structural nuances:
-
High Symmetry: The molecule possesses a C2 axis of symmetry, rendering the aromatic protons at positions 2 and 6 (H-2, H-6) chemically and magnetically equivalent.
-
Steric Hindrance: The bulky tert-butyl groups at the meta positions (C-3, C-5) significantly deshield the adjacent carbons and restrict the rotational freedom of the molecule.
-
Restricted Amide Rotation: The partial double-bond character of the C-N bond in the primary amide (-CONH 2 ) leads to two distinct proton environments (syn and anti to the carbonyl oxygen) when observed in a strongly hydrogen-bonding solvent.
Comparison of NMR Validation Methodologies
To achieve a self-validating system, modern laboratories employ orthogonal validation: comparing empirical 2D NMR data against advanced computational predictions. Here is how the leading "products" in this space compare.
Traditional 2D NMR (The Empirical Baseline)
Relying solely on 1D 1 H and 13 C NMR is insufficient for GMP validation[2]. 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide the empirical ground truth.
-
Performance: 100% accurate for connectivity, but highly time-consuming. HMBC is strictly required to bridge the tert-butyl methyl protons to the aromatic ring (C-3/C-5), proving regiochemistry.
Mestrelab Mnova NMRPredict (Ensemble Learning)
Mnova utilizes an ensemble learning approach, combining substituent chemical shift (SCS) rules, conformer generation, and machine learning models trained on vast databases[3].
-
Performance: Mnova excels at combining the strengths of multiple algorithms while minimizing their individual weaknesses. It is particularly adept at handling standard organic solvents and predicting accurate 1 H shifts for symmetrical aromatics.
ACD/Labs NMR Predictors (HOSE Codes & Neural Networks)
4 relies heavily on Hierarchical Orthogonal Space Encoding (HOSE) codes and Neural Networks (NN) backed by a massive proprietary database of over 1.4 million experimental shifts[3],[4].
-
Performance: ACD/Labs generally provides superior accuracy for 13 C predictions and complex heterocycles. It is highly reliable for generating second-order multiplet patterns and coupling constants[4].
Experimental Protocol: A Self-Validating Workflow
To eliminate assignment ambiguity, the following step-by-step protocol establishes a closed-loop, self-validating system where empirical acquisition directly tests the computational hypothesis.
Step 1: Sample Preparation & Solvent Selection
-
Action: Dissolve 15 mg of synthesized 3,5-ditert-butylbenzamide in 0.6 mL of Dimethyl Sulfoxide- d6 (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO- d6 is deliberately chosen over CDCl 3 . The strong hydrogen-bond accepting nature of DMSO slows the proton exchange rate of the primary amide (-CONH 2 ). This allows the observation of two distinct broad singlets (typically around 7.90 and 7.30 ppm) due to restricted rotation, confirming the intact amide functional group.
Step 2: Quantitative 1D Acquisition
-
Action: Acquire 1 H NMR (16 scans, d1 = 5s) and 13 C NMR (1024 scans, d1 = 2s) at 298 K on a 400 MHz spectrometer[5].
-
Causality: The extended relaxation delay ( d1 = 5s) in the 1 H experiment ensures complete longitudinal relaxation ( T1 ) of all protons. This is a fundamental principle of6[6], ensuring the integration ratio of the tert-butyl protons to aromatic protons is exactly 18:3.
Step 3: 2D Connectivity Mapping
-
Action: Acquire gradient-selected HSQC and HMBC spectra.
-
Causality: The HMBC experiment is the linchpin of the self-validating system. The singlet at ~1.30 ppm (18H, t-Bu) must show a strong 3-bond correlation ( 3JCH ) to the aromatic carbons at ~150.5 ppm (C-3, C-5). If this correlation is absent, the regiochemistry is incorrect.
Step 4: Orthogonal Software Validation
-
Action: Import the processed FID files into Mnova and ACD/Labs. Run the automated structure verification against the drawn .mol file of 3,5-ditert-butylbenzamide.
-
Causality: The software calculates the Root Mean Square Deviation (RMSD) between the empirical peaks and the predicted shifts[3]. An RMSD of < 0.2 ppm for 1 H and < 2.0 ppm for 13 C mathematically validates the manual assignment.
Data Presentation & Software Accuracy Comparison
The following tables summarize the empirical NMR data[5] and objectively compare the predictive accuracy of the software platforms.
Table 1: Validated NMR Peak Assignments for 3,5-ditert-butylbenzamide (DMSO- d6 , 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & J (Hz) | Integration | Assignment | Key HMBC Correlations ( 2J , 3J ) |
| 1 H | 1.30 | s | 18H | -C(CH 3 ) 3 | C-3, C-5, Quaternary t-Bu C |
| 1 H | 7.30 | br s | 1H | -CONH 2 (anti) | C=O |
| 1 H | 7.55 | t, J = 1.8 | 1H | Ar-H (C-4) | C-2, C-6, C-3, C-5 |
| 1 H | 7.75 | d, J = 1.8 | 2H | Ar-H (C-2, C-6) | C=O, C-4, C-3, C-5 |
| 1 H | 7.90 | br s | 1H | -CONH 2 (syn) | C=O |
| 13 C | 31.3 | - | - | -C(C H 3 ) 3 | - |
| 13 C | 34.8 | - | - | -C (CH 3 ) 3 | - |
| 13 C | 121.5 | - | - | Ar-C (C-2, C-6) | - |
| 13 C | 125.0 | - | - | Ar-C (C-4) | - |
| 13 C | 134.5 | - | - | Ar-C (C-1) | - |
| 13 C | 150.5 | - | - | Ar-C (C-3, C-5) | - |
| 13 C | 168.0 | - | - | -C =O | - |
Table 2: Comparative Performance of NMR Prediction Software
| Software Platform | Prediction Algorithm | 1 H RMSD (ppm) | 13 C RMSD (ppm) | Best Use Case |
| ACD/Labs Spectrus | HOSE Codes + NN | 0.08 | 1.2 | Highly accurate 13 C prediction and complex multiplet simulation. |
| Mestrelab Mnova | Ensemble (SCS + ML) | 0.11 | 1.8 | Rapid automated structural verification directly integrated with FID processing. |
| ChemDraw (ChemNMR) | Linear Additivity Rules | 0.25 | 3.5 | Quick, rough estimations during synthetic planning; struggles with steric hindrance. |
Note: Lower RMSD indicates higher prediction accuracy compared to empirical data[3].
Visualizing the Validation Workflow
The following diagram maps the logical relationship of the self-validating NMR workflow, demonstrating how empirical data and AI prediction converge to produce a GMP-compliant assignment report.
Figure 1: Orthogonal NMR validation workflow integrating manual 2D assignment with AI prediction.
References
-
[1] NMR as a “Gold Standard” Method in Drug Design and Discovery. National Institutes of Health (NIH) / PMC. Available at:
-
[3] Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Académie des sciences. Available at:
-
[2] The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Bruker. Available at:
-
[5] Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. Available at:
-
[6] Stimuli Article (qNMR). US Pharmacopeia (USP). Available at:
-
[4] ACD/Spectrus Processor Review. Journal of Chemical Information and Modeling (ACS). Available at:
Sources
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting | Bruker [bruker.com]
- 3. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. usp.org [usp.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
